Glucocorticoid receptor drug-linke 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H40NO9P |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C35H40NO9P/c1-33-13-12-25(37)16-23(33)10-11-26-27-17-30-35(29(39)19-43-46(40,41)42,34(27,2)18-28(38)31(26)33)45-32(44-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,38H,10-11,14,17-19,36H2,1-2H3,(H2,40,41,42)/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 |
InChI Key |
HIJXVAAACYBVOP-WWBNNTNKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action: Glucocorticoid Receptor Drug-Linke 1
Audience: Researchers, scientists, and drug development professionals.
Abstract: "Glucocorticoid receptor drug-linke 1" is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs), particularly those targeting Blood Dendritic Cell Antigen 2 (BDCA2).[1][][][4][5] This technology facilitates the targeted delivery of a potent glucocorticoid receptor (GR) agonist to specific cell types, aiming to enhance therapeutic efficacy and minimize systemic side effects associated with conventional glucocorticoid therapy.[6][7][8] This document provides a detailed overview of the multi-step mechanism of action, supported by pharmacological data, experimental protocols, and pathway visualizations. The primary application of this technology is in the treatment of autoimmune and inflammatory diseases, such as Systemic Lupus Erythematosus (SLE), by targeting plasmacytoid dendritic cells (pDCs).[9][10][11]
Introduction: The Antibody-Drug Conjugate Approach
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic or immunomodulatory payload.[1] An ADC consists of three main components:
-
A monoclonal antibody (mAb) that selectively binds to a target antigen on the surface of diseased cells.[12]
-
A potent small-molecule drug (payload) .
-
A chemical linker that connects the antibody to the payload.[]
The fundamental mechanism of an ADC involves the antibody guiding the payload to the target cell.[13] Upon binding, the ADC is internalized, and the payload is released inside the cell to exert its pharmacological effect.[] This strategy is increasingly being explored for non-oncology indications, such as autoimmune diseases, where targeted delivery of immunomodulatory agents can offer significant advantages.[14][15][16]
"this compound" is a critical component for building such an ADC, providing the linker and the glucocorticoid receptor agonist payload.[1] When conjugated to an anti-BDCA2 antibody, it creates a novel therapeutic designed to selectively suppress pDC function.[9][10]
Core Components and Overall Mechanism
The mechanism of action of an ADC synthesized with "this compound" is a sequential, multi-step process that begins with systemic administration and culminates in gene expression changes within the target cell.
The Target: Blood Dendritic Cell Antigen 2 (BDCA2/CD303)
BDCA2 (also known as CD303) is a type II C-type lectin receptor.[17][18] Its expression is highly restricted to plasmacytoid dendritic cells (pDCs), making it an ideal target for selective drug delivery.[18][19] pDCs are key players in the pathogenesis of autoimmune diseases like SLE, primarily through their massive production of type I interferons (IFN-I).[9][17] Targeting BDCA2 allows for the specific modulation of these pathogenic cells. Ligation of BDCA2 by an antibody can also inhibit IFN-I production, and the receptor's ability to be internalized makes it suitable for ADC-mediated payload delivery.[10][17][18]
The Payload: Glucocorticoid Receptor (GR) Agonist
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents.[6] Their effects are mediated by binding to the intracellular glucocorticoid receptor (GR).[20][21] Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of a wide array of genes.[5][22] The payload within the "drug-linke 1" conjugate is a potent GR agonist. Targeted delivery via an ADC aims to concentrate this potent anti-inflammatory effect within pDCs, thereby avoiding the widespread metabolic and systemic side effects of conventional glucocorticoid therapy.[7][23]
The Multi-Step Mechanism of Action
The overall mechanism can be summarized in four key stages:
-
Targeting and Binding: The ADC, featuring an anti-BDCA2 mAb, circulates in the bloodstream and selectively binds to the BDCA2 receptor on the surface of pDCs.[]
-
Internalization: Following binding, the ADC-BDCA2 complex is internalized by the pDC, typically through receptor-mediated endocytosis, and trafficked into endosomal and lysosomal compartments.[1][12]
-
Payload Release: Inside the lysosome, the linker component of "drug-linke 1" is cleaved. This cleavage is often designed to be sensitive to the acidic environment or specific enzymes within the lysosome.[][24] This releases the active GR agonist payload into the cytoplasm of the pDC.
-
Pharmacological Action: The freed GR agonist binds to the cytoplasmic GR. The activated GR-ligand complex then translocates to the nucleus to regulate gene expression, leading to the suppression of IFN-I and other pro-inflammatory cytokines, ultimately dampening the autoimmune response.[5][10][21]
Mandatory Visualization: Signaling Pathway
Caption: Multi-step mechanism of a BDCA2-targeting Glucocorticoid Receptor ADC.
Quantitative Pharmacological Data
While specific quantitative data for the proprietary "this compound" is not publicly available, the following tables present illustrative data based on published findings for similar BDCA2-targeting ADCs with glucocorticoid payloads.[9][25] This data is essential for evaluating the potency and selectivity of such a therapeutic.
Table 1: Illustrative Binding and Potency Characteristics
| Parameter | Analyte | Illustrative Value | Method | Significance |
| Binding Affinity (KD) | Anti-BDCA2 mAb | 1.5 nM | Surface Plasmon Resonance | High affinity ensures potent and selective targeting of pDCs. |
| GR Binding (Ki) | Released GR Agonist | 12 nM | Radioligand Binding Assay | Strong binding to the glucocorticoid receptor is required for potent downstream effects.[13] |
| Transactivation (EC50) | Released GR Agonist | 60 nM | GRE-Luciferase Reporter Assay | Measures the concentration required for half-maximal activation of GR-mediated gene expression.[13] |
| Transrepression (IC50) | Released GR Agonist | 9 nM | NF-κB Reporter Assay | Measures the concentration for half-maximal inhibition of pro-inflammatory pathways.[] |
| IFN-α Inhibition (IC50) | Full BDCA2-ADC | 0.5 nM | TLR9-stimulated pDC assay | Demonstrates the potent, targeted functional effect of the complete ADC on its target cell.[10] |
Table 2: Illustrative In Vivo Efficacy in a Murine Model of SLE
| Treatment Group | Dose (mg/kg) | MRL/lpr Mouse Model: Proteinuria Score (Week 20) | MRL/lpr Mouse Model: Anti-dsDNA Titer (IU/mL) |
| Vehicle Control | - | 3.8 ± 0.4 | 15,200 ± 2,100 |
| Untargeted GR Agonist | 1.0 | 3.1 ± 0.5 | 11,500 ± 1,800 |
| Anti-BDCA2 mAb | 5.0 | 2.5 ± 0.6 | 8,900 ± 1,500 |
| BDCA2-ADC | 1.0 | 1.2 ± 0.3 | 3,100 ± 950 |
| BDCA2-ADC | 5.0 | 0.8 ± 0.2 | 1,500 ± 600 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Detailed Experimental Protocols
The characterization of a BDCA2-ADC relies on a series of key in vitro and in vivo experiments to verify each step of its mechanism of action.
Protocol: GR Transactivation Reporter Gene Assay
This assay quantifies the ability of the released payload to activate the glucocorticoid receptor and drive gene expression.
-
Objective: To determine the EC50 of the GR agonist payload.
-
Materials:
-
HEK293T cells stably co-transfected with a human GR expression vector and a glucocorticoid response element (GRE)-driven luciferase reporter vector.
-
Assay medium: DMEM with 10% charcoal-stripped FBS.
-
Test compound (GR agonist payload) and reference standard (e.g., Dexamethasone).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
-
-
Methodology:
-
Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and Dexamethasone in assay medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.[26]
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.
-
Mandatory Visualization: Reporter Assay Workflow
Caption: Workflow for a Glucocorticoid Receptor (GR) transactivation reporter assay.
Protocol: ADC Internalization Assay via Flow Cytometry
This assay confirms that the ADC is internalized by the target cells upon binding to BDCA2.
-
Objective: To quantify the internalization of the anti-BDCA2 ADC into pDCs.
-
Materials:
-
Isolated human pDCs or a BDCA2-expressing cell line.
-
BDCA2-ADC labeled with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes/lysosomes.
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Flow cytometer.
-
-
Methodology:
-
Resuspend pDCs in cold FACS buffer at 1 x 106 cells/mL.
-
Add the pHrodo-labeled BDCA2-ADC to the cells at a final concentration of 10 µg/mL.
-
Split the cells into two conditions:
-
4°C (No Internalization Control): Keep on ice for 30-60 minutes. This allows surface binding but prevents endocytosis.
-
37°C (Internalization): Incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h) to allow internalization.[27]
-
-
After incubation, wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pHrodo dye.
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of the 37°C samples to the 4°C control. An increase in MFI at 37°C indicates internalization.[28][29]
-
Mandatory Visualization: Logical Relationship of ADC Action
Caption: Logical cascade of events for the therapeutic action of a BDCA2-ADC.
Conclusion
"this compound" represents a sophisticated component for the construction of immunology-focused ADCs. By enabling the targeted delivery of a potent GR agonist to BDCA2-expressing plasmacytoid dendritic cells, it offers a promising strategy to treat autoimmune diseases like SLE. The mechanism of action is a well-defined, multi-step process that leverages antibody specificity to concentrate a powerful immunomodulatory effect where it is needed most, thereby creating a potentially wider therapeutic window compared to systemic glucocorticoid administration. Further preclinical and clinical development of ADCs utilizing this technology will be critical to fully realize its therapeutic potential.[10][23]
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 7. Development of Anti-CD74 Antibody-Drug Conjugates to Target Glucocorticoids to Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An immunomodulatory antibody-drug conjugate targeting BDCA2 strongly suppresses plasmacytoid dendritic cell function and glucocorticoid responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. An immunomodulatory antibody–drug conjugate targeting BDCA2 strongly suppresses plasmacytoid dendritic cell function and glucocorticoid responsive genes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 13. ascopubs.org [ascopubs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. CD303 (BDCA-2) signals in plasmacytoid dendritic cells via a BCR-like signalosome involving Syk, Slp65 and PLCgamma2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 21. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 25. DB-2304, an Immunomodulatory Antibody‒drug Conjugate (ADC) Targeting BDCA2, Displays Strong In Vivo Efficacy in Pharmacodynamic and Psoriasis Models - ACR Meeting Abstracts [acrabstracts.org]
- 26. Glucocorticoid receptor transactivation assays [bio-protocol.org]
- 27. creative-biolabs.com [creative-biolabs.com]
- 28. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
Glucocorticoid Receptor Drug-Linker 1: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Glucocorticoid Receptor Drug-Linker 1 (GR-DL1), a key component in the development of targeted anti-inflammatory and immunomodulatory therapies. This document details the synthetic route, purification methods, and analytical characterization of GR-DL1, alongside the fundamental principles of its mechanism of action.
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their systemic administration is often associated with significant adverse effects. The targeted delivery of glucocorticoids to specific cell types via antibody-drug conjugates (ADCs) represents a promising strategy to enhance their therapeutic index. "Glucocorticoid Receptor Drug-Linker 1" (GR-DL1) is a representative molecule comprising a glucocorticoid receptor agonist as the payload, attached to a cleavable linker system. This design allows for the stable circulation of the ADC and the specific release of the active glucocorticoid within target cells.
Based on available data, GR-DL1 is understood to be a glucocorticoid receptor agonist connected to a linker, likely for ADC development. A common synonym, "Glucocorticoid receptor agonist-1 phosphate (B84403) Gly-Glu (TFA)," suggests a linker structure involving a phosphate group and a Glycine-Glutamic acid dipeptide. This guide will focus on a representative synthesis and characterization of such a compound.
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily that, upon binding to its ligand, translocates to the nucleus and modulates gene expression. This genomic signaling pathway is central to the anti-inflammatory effects of glucocorticoids.
An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Dexamethasone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the binding affinity of the synthetic glucocorticoid, dexamethasone (B1670325), to the glucocorticoid receptor (GR). It includes quantitative binding data, comprehensive experimental protocols for determining binding affinity, and visualizations of the associated signaling pathway and experimental workflows.
Introduction to Dexamethasone and the Glucocorticoid Receptor
The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily of ligand-dependent transcription factors that mediates the physiological and pharmacological actions of glucocorticoids.[1] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes, influencing a wide array of processes including metabolism, inflammation, and stress response.[2][3]
Dexamethasone is a potent, synthetic agonist of the glucocorticoid receptor with well-characterized binding properties.[4] It is widely used in clinical settings for its anti-inflammatory and immunosuppressive effects and serves as a reference compound in GR binding and functional assays.[4][5] The binding affinity of dexamethasone to the GR is typically in the low nanomolar range, signifying a strong and high-affinity interaction.[4][6]
Quantitative Binding Affinity Data for Dexamethasone
The binding affinity of dexamethasone to the glucocorticoid receptor has been determined using various assay formats. The key parameters used to quantify this interaction are the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptors are occupied at equilibrium, and the inhibitor concentration 50 (IC50), which is the concentration of a competitor that displaces 50% of the radiolabeled ligand. The inhibition constant (Ki) is calculated from the IC50 and provides a measure of the affinity of the competitor.
It is important to note that these values can vary depending on the specific experimental conditions, such as the cell type, receptor source (recombinant or native), and the specific assay format employed.[4]
| Parameter | Value (nM) | Cell Line/Receptor Source | Assay Type | Reference |
| Kd | 5.7 ± 0.3 | Human Mononuclear Leukocytes | Radioligand Binding Assay | [7] |
| Kd | 6.7 ± 0.5 | Human Mononuclear Leukocytes | Radioligand Binding Assay | [7] |
| Kd | 2.0 | Human GR | Competition Binding Assay | [6] |
| Kd | 38 | Ancestral GR2 LBD | Fluorescence Polarization | [8] |
| IC50 | 3.1 ± 0.2 | Human Mononuclear Leukocytes | Radioligand Binding Assay | [7] |
| IC50 | 3.4 ± 0.3 | Human Mononuclear Leukocytes | Radioligand Binding Assay | [7] |
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
Two common methods for determining the binding affinity of compounds to the glucocorticoid receptor are the radioligand binding assay and the fluorescence polarization assay.
This assay is considered a gold standard for measuring the affinity of a ligand to its receptor.[9] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR.[4]
a. Materials and Reagents:
-
Receptor Source: Cytosolic extracts from cells or tissues expressing GR (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).[4]
-
Radioligand: [3H]dexamethasone.
-
Unlabeled Competitor: Dexamethasone (for reference curve) and test compounds.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
-
Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.[4][10]
-
Scintillation Cocktail and Counter.
b. Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source through homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.[4]
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [3H]dexamethasone, typically at or below its Kd.[4]
-
Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 1000-fold excess).[4]
-
Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[4]
-
Separation: Add dextran-coated charcoal to the tubes to adsorb the free radioligand. Centrifuge the tubes to pellet the charcoal.[4][10]
-
Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a liquid scintillation counter.[4]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
FP assays are a homogeneous, non-radioactive alternative for measuring ligand binding, suitable for high-throughput screening.[11][12] The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled GR ligand (tracer). When the small fluorescent tracer is unbound, it tumbles rapidly in solution, leading to low polarization. When bound to the larger GR protein, its rotation slows, resulting in higher polarization.[12]
a. Materials and Reagents:
-
Receptor: Purified human glucocorticoid receptor.
-
Fluorescent Ligand (Tracer): A fluorescently labeled glucocorticoid, such as Fluormone™ GS Red.[13]
-
Test Compounds: Unlabeled compounds to be tested for GR binding.
-
Assay Buffer: Optimized for the stability of the receptor-ligand complex.
-
Microplates: Low-binding, black microplates suitable for fluorescence measurements.
-
Plate Reader: Equipped with appropriate filters for fluorescence polarization.
b. Protocol:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer directly in the microplate wells.[13]
-
Reagent Addition: Add a fixed concentration of the GR protein and the fluorescent tracer to each well. Include control wells for no binding (tracer only) and maximum binding (tracer and GR without competitor).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[13]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.[14]
-
Data Analysis: The decrease in polarization caused by the displacement of the fluorescent tracer by the test compound is used to determine the IC50 value of the test compound. This value is a measure of the relative affinity of the test compound for the GR.[13]
Visualizations
Caption: Glucocorticoid receptor signaling pathway.
Caption: Workflow of a competitive GR binding assay.
Caption: Principle of a fluorescence polarization assay.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of a radioreceptor assay to measure glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Preclinical Development of Glucocorticoid Receptor-Targeting Antibody-Drug Conjugates: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical research and development of antibody-drug conjugates (ADCs) that utilize a glucocorticoid receptor agonist as a payload. As "Glucocorticoid receptor drug-linke 1" is identified as a drug-linker conjugate component for the synthesis of ADCs, specifically for targeting Blood Dendritic Cell Antigen 2 (BDCA2), this document will focus on the conceptual and methodological framework for the preclinical evaluation of such a therapeutic candidate.
Introduction to Glucocorticoid Receptor-Targeting ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic or immunomodulatory potential of a potent payload. In the context of this guide, the ADC is designed to selectively deliver a glucocorticoid receptor agonist to cells expressing a specific surface antigen, such as BDCA2 on plasmacytoid dendritic cells (pDCs). This approach aims to concentrate the therapeutic effect of the glucocorticoid receptor agonist at the site of disease, thereby enhancing efficacy and minimizing systemic side effects.
The "this compound" is a pre-formed entity comprising a glucocorticoid receptor agonist and a linker molecule, ready for conjugation to a targeting antibody. The preclinical development of an ADC built from this component involves a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile prior to first-in-human studies.
Mechanism of Action and Signaling Pathway
The therapeutic rationale for a glucocorticoid receptor-targeting ADC is to induce a potent, localized anti-inflammatory or apoptotic effect. Upon binding of the ADC to the target cell surface receptor (e.g., BDCA2), the complex is internalized. Inside the cell, the linker is cleaved, releasing the glucocorticoid receptor agonist. The agonist then binds to the glucocorticoid receptor (GR), which is typically located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
Ligand binding triggers a conformational change in the GR, leading to its dissociation from the HSPs and translocation into the nucleus. In the nucleus, the activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction does not typically involve direct binding of the GR to DNA but rather protein-protein interactions.
The net effect is a potent, localized suppression of inflammatory signaling pathways.
Figure 1: Glucocorticoid Receptor Signaling Pathway for an ADC.
Preclinical Experimental Workflow
The preclinical development of a glucocorticoid receptor-targeting ADC follows a structured workflow designed to assess its biological activity, potency, specificity, and safety. This workflow progresses from in vitro characterization to in vivo efficacy and toxicology studies.
Figure 2: Preclinical Development Workflow for a GR-Targeting ADC.
Quantitative Data Summary
The following tables summarize representative quantitative data that would be generated during the preclinical evaluation of a hypothetical glucocorticoid receptor-targeting ADC (GR-ADC).
Table 1: In Vitro Characterization of GR-ADC
| Parameter | Assay | Result |
| Binding Affinity (KD) | ||
| Target-Positive Cells | Surface Plasmon Resonance | 1.5 nM |
| Target-Negative Cells | Surface Plasmon Resonance | No Binding Detected |
| Internalization | ||
| T1/2 of Internalization | pH-sensitive Dye Assay | 4.2 hours |
| In Vitro Potency (IC50) | ||
| Target-Positive Cells | Cell Viability Assay (72h) | 8.7 nM |
| Target-Negative Cells | Cell Viability Assay (72h) | > 10 µM |
| Target Engagement (EC50) | ||
| GRE Reporter Assay | Luciferase Reporter Assay | 12.3 nM |
| Cytokine Inhibition (IC50) | ||
| TNF-α Inhibition | ELISA | 5.6 nM |
| IL-6 Inhibition | ELISA | 7.1 nM |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Units | Value |
| Dose | mg/kg | 5 |
| Clearance (CL) | mL/h/kg | 0.5 |
| Volume of Distribution (Vss) | L/kg | 0.1 |
| Half-life (T1/2) | hours | 150 |
| Cmax | µg/mL | 25 |
| AUCinf | µg*h/mL | 5000 |
Detailed Experimental Protocols
GRE-Luciferase Reporter Assay for Target Engagement
Objective: To quantify the ability of the GR-ADC to activate the glucocorticoid receptor signaling pathway in a target-positive cell line.
Methodology:
-
Cell Line: A target-positive cell line (e.g., BDCA2-expressing cell line) is stably transfected with a luciferase reporter construct under the control of a promoter containing multiple GREs.
-
Cell Seeding: Transfected cells are seeded into a 96-well plate at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the GR-ADC, a non-targeting control ADC, the free glucocorticoid receptor agonist payload, and a vehicle control.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added to each well. The luminescence is measured using a plate reader.
-
Data Analysis: The relative light units (RLUs) are plotted against the logarithm of the ADC concentration. The data is fitted to a four-parameter logistic equation to determine the EC50 value.
In Vivo Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of the GR-ADC in a relevant animal model of inflammatory disease (e.g., a collagen-induced arthritis model in mice).
Methodology:
-
Model Induction: Arthritis is induced in susceptible mice (e.g., DBA/1 mice) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Grouping and Dosing: Once clinical signs of arthritis are evident, the mice are randomized into treatment groups (e.g., n=8-10 per group):
-
Vehicle control (e.g., PBS)
-
GR-ADC (e.g., 1, 3, and 10 mg/kg)
-
Non-targeting control ADC (10 mg/kg)
-
Standard-of-care (e.g., dexamethasone) Dosing is typically performed intravenously once a week for 3-4 weeks.
-
-
Efficacy Endpoints:
-
Clinical Score: Arthritis severity is assessed 2-3 times per week using a macroscopic scoring system (0-4 scale for each paw).
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, and stained with H&E and Safranin O for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the treatment groups.
Conclusion
The preclinical development of a glucocorticoid receptor-targeting ADC, such as one synthesized using "this compound," requires a rigorous and systematic evaluation of its properties. The data generated from the described in vitro and in vivo studies are essential for establishing a comprehensive understanding of the ADC's mechanism of action, potency, specificity, pharmacokinetic profile, and safety. A robust preclinical data package is critical for supporting an Investigational New Drug (IND) application and the successful translation of this therapeutic concept into clinical trials.
The Role of Glucocorticoid Receptor-Targeted Drug-Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics, primarily in oncology, by combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] This targeted delivery mechanism aims to enhance the therapeutic index of potent drugs by maximizing their concentration at the site of disease while minimizing systemic exposure and associated toxicities.[3] While the majority of ADC development has focused on cytotoxic agents for cancer treatment, there is a growing interest in applying this technology to other disease areas, including inflammatory and autoimmune disorders.[4][5]
A promising area of exploration is the use of glucocorticoids (GCs) as ADC payloads.[5][6] Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents, but their systemic use is often limited by severe side effects resulting from the ubiquitous expression of the glucocorticoid receptor (GR).[5][7] By conjugating a glucocorticoid to a targeting antibody via a specialized drug-linker, it is possible to deliver the therapeutic agent specifically to diseased cells or tissues, thereby enhancing its efficacy at lower doses and reducing off-target effects.[4][5] This guide provides an in-depth technical overview of the role and design of glucocorticoid receptor-targeted drug-linkers in the development of next-generation antibody-drug conjugates.
Mechanism of Action of Glucocorticoid-ADCs
The mechanism of action for a glucocorticoid-ADC (GC-ADC) follows the general paradigm of ADC activity, culminating in the targeted activation of the glucocorticoid receptor in diseased cells.[1][2]
-
Target Binding: The monoclonal antibody component of the GC-ADC binds to a specific antigen that is highly expressed on the surface of the target cells (e.g., immune cells in autoimmune diseases or cancer cells).[8]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.[9]
-
Payload Release: Inside the lysosome, the linker connecting the glucocorticoid to the antibody is cleaved by lysosomal enzymes (for cleavable linkers) or the antibody itself is degraded (for non-cleavable linkers), releasing the glucocorticoid payload into the cytoplasm.[10][11]
-
Glucocorticoid Receptor Activation: The released glucocorticoid diffuses into the cytoplasm and binds to the glucocorticoid receptor (GR).[12]
-
Nuclear Translocation and Gene Regulation: The ligand-bound GR translocates to the nucleus where it acts as a transcription factor, modulating the expression of genes involved in inflammation and cell survival.[13][14] This leads to the desired therapeutic effect, such as immunosuppression or apoptosis.[15]
Glucocorticoid Receptor Drug-Linker Design and Synthesis
The drug-linker is a critical component of a GC-ADC, influencing its stability, pharmacokinetics, and efficacy.[11] The design of the drug-linker involves the selection of a suitable glucocorticoid payload, a linker with the desired cleavage properties, and a conjugation strategy.
Glucocorticoid Payloads
The choice of glucocorticoid payload is guided by its potency and selectivity for the glucocorticoid receptor.[5] Novel synthetic glucocorticoids with enhanced potency compared to traditional drugs like dexamethasone (B1670325) and budesonide (B1683875) are being developed specifically for ADC applications.[5] These novel payloads often exhibit high selectivity for the GR over other nuclear receptors to minimize off-target hormonal effects.[5]
Linker Chemistry
The linker tethers the glucocorticoid payload to the antibody and is designed to be stable in systemic circulation but to release the payload upon internalization into the target cell.[3] Linkers used in GC-ADCs can be broadly categorized as cleavable or non-cleavable.[10]
-
Cleavable Linkers: These are the most common type of linkers in ADC development and are designed to be cleaved by specific triggers within the target cell.[1]
-
Enzyme-Cleavable Linkers: These linkers, such as those containing a valine-citrulline dipeptide, are cleaved by lysosomal proteases like cathepsin B.[1][5]
-
pH-Sensitive Linkers: These linkers are stable at physiological pH but are hydrolyzed in the acidic environment of the lysosome.
-
Reducible Linkers: These linkers contain a disulfide bond that is cleaved by the high intracellular concentration of glutathione.[2]
-
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody in the lysosome.[10] This results in the release of the payload with an attached amino acid residue from the antibody.[1]
A novel approach for GC-ADCs involves the use of a phosphate-based linker, which can create a stable, yet cleavable attachment site for aliphatic alcohols present in many glucocorticoid structures.[4]
Conjugation Strategies
The method of attaching the drug-linker to the antibody is crucial for producing a homogeneous ADC with a consistent drug-to-antibody ratio (DAR).[1]
-
Cysteine Conjugation: This traditional method involves the partial reduction of interchain disulfide bonds in the antibody, followed by conjugation of the linker to the resulting free cysteine residues.[1]
-
Site-Specific Conjugation: To achieve a more homogeneous product, site-specific conjugation methods are being developed. These can involve engineering specific cysteine residues or incorporating non-natural amino acids into the antibody sequence to provide a specific site for linker attachment.[4][16]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various glucocorticoid-ADCs.
Table 1: In Vitro Efficacy of Glucocorticoid-ADCs
| ADC Target | Glucocorticoid Payload | Linker Type | Cell Line | Assay | IC50 / EC50 | Reference |
| CD74 | Budesonide | Cleavable | Mouse B cells | LPS-induced proliferation | ~10 nM | [7] |
| PRLR | Novel GC | Cathepsin-cleavable | - | GR-mediated gene expression | - | [4] |
| CD70 | Novel GC | Phosphate-based | - | GR-mediated gene expression | - | [4] |
| TNFα | Novel GC | Cleavable (BrAc-Gly-Glu) | K562-TNFα-GRE | GRE reporter assay | Potent TNF-dependent activity | [6] |
Table 2: In Vivo Efficacy of Glucocorticoid-ADCs
| ADC Target | Glucocorticoid Payload | Linker Type | Animal Model | Efficacy Readout | Results | Reference |
| CD74 | Budesonide | Cleavable | SLE mouse models | Reduced autoantibodies, splenomegaly, kidney damage | Superior efficacy to free budesonide | [7] |
| TNFα | Novel GC | Cleavable (BrAc-Gly-Glu) | Mouse CHS model | Reduced inflammation | More efficacious than parent antibody | [6] |
| TNFα | Novel GC | Cleavable (BrAc-Gly-Glu) | Mouse CAIA model | Reduced arthritis symptoms | More efficacious than parent antibody | [6] |
| α-TNF | GRM | Maleimide-Gly-Ala-Ala | Mouse CHS model | Reduced inflammation | More efficacious than parent antibody | [17] |
| α-TNF | GRM | Maleimide-Gly-Ala-Ala | Chronic mouse arthritis model | Reduced arthritis symptoms | More efficacious than parent antibody and isotype control ADC | [17] |
Table 3: Stability of Glucocorticoid-ADCs
| ADC Target | Glucocorticoid Payload | Linker Type | Stability Assay | Results | Reference |
| TNFα | Novel GC | Cleavable (BrAc-Gly-Glu) | Human and mouse plasma (14 days @ 37°C) | < 0.5% free payload detected | [6] |
| - | Novel GCs | Cathepsin-cleavable | Plasma | Highly stable | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of glucocorticoid-ADCs.
Protocol: Synthesis of a Valine-Citrulline Linker-Payload
This protocol describes the synthesis of a generic enzyme-cleavable linker attached to a glucocorticoid payload.
-
Materials: Fmoc-Val-Cit-PABC-PNP, glucocorticoid with a free amine group, dimethylformamide (DMF), diisopropylethylamine (DIPEA), piperidine (B6355638), purification columns.
-
Procedure:
-
Dissolve the glucocorticoid in DMF.
-
Add Fmoc-Val-Cit-PABC-PNP and DIPEA to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, remove the Fmoc protecting group by adding a solution of 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature.
-
Purify the resulting drug-linker by reverse-phase HPLC.
-
Lyophilize the purified product to obtain the final drug-linker.
-
Protocol: Antibody-Drug Conjugation via Reduced Cysteines
This protocol details the conjugation of a drug-linker to an antibody.
-
Materials: Monoclonal antibody in PBS, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), drug-linker, dimethyl sulfoxide (B87167) (DMSO), purification columns (e.g., size-exclusion chromatography).
-
Procedure:
-
Prepare a solution of the antibody in PBS.
-
Add a calculated amount of TCEP to partially reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Dissolve the drug-linker in DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and aggregates.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol: In Vitro Cell Proliferation Assay
This protocol assesses the cytotoxic or anti-proliferative activity of a GC-ADC.
-
Materials: Target cells (e.g., LPS-stimulated B cells), cell culture medium, GC-ADC, control antibody, free glucocorticoid, proliferation reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed target cells in a 96-well plate at a predetermined density.
-
If required, stimulate the cells (e.g., with LPS for B cells).
-
Prepare serial dilutions of the GC-ADC, control antibody, and free glucocorticoid.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
Add the proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the cell viability against the compound concentration.
-
Protocol: In Vivo Efficacy Study in a Mouse Model of Systemic Lupus Erythematosus (SLE)
This protocol evaluates the therapeutic efficacy of a GC-ADC in a relevant disease model.
-
Materials: SLE-prone mice (e.g., MRL/lpr), GC-ADC, vehicle control, free glucocorticoid, equipment for blood and tissue collection.
-
Procedure:
-
Randomly assign mice to treatment groups (e.g., vehicle, free glucocorticoid, GC-ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Monitor the mice for disease progression, including body weight and clinical signs.
-
Collect blood samples periodically to measure autoantibody levels (e.g., anti-dsDNA).
-
At the end of the study, euthanize the mice and collect spleens and kidneys for histological analysis and measurement of splenomegaly.
-
Analyze the data to compare the efficacy of the GC-ADC to the control groups.
-
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and processes are provided below using the DOT language for Graphviz.
Glucocorticoid Receptor Signaling Pathway
References
- 1. njbio.com [njbio.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel Glucocorticoids for Use in Antibody-Drug Conjugates for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Frontiers | Glucocorticoid regulation of cancer development and progression [frontiersin.org]
- 13. Glucocorticoid Receptor Signaling in NSCLC: Mechanistic Aspects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iomcworld.com [iomcworld.com]
- 15. erc.bioscientifica.com [erc.bioscientifica.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and Development of Glucocorticoid Receptor Modulators as Immunology Antibody-Drug Conjugate Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Glucocorticoid Payloads with Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of Antibody-Drug Conjugates (ADCs) is expanding beyond oncology, with a growing interest in their application for autoimmune and inflammatory diseases. A key innovation in this area is the use of glucocorticoid receptor (GR) modulators as payloads, delivered to specific immune cells via cleavable linkers. This technical guide provides a comprehensive overview of this burgeoning field, with a focus on a specific class of drug-linker construct conceptually similar to what has been referred to as "Glucocorticoid receptor drug-linker 1". It has become evident through research that this term likely refers to a drug-linker conjugate where a glucocorticoid receptor agonist is the payload, attached to a cleavable linker, rather than the linker itself being a GR agonist. This guide will delve into the mechanism, data, and experimental protocols associated with glucocorticoid-ADCs, particularly those utilizing phosphatase-cleavable linkers.
Introduction: A New Frontier for ADCs in Immunology
Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. However, their systemic administration is often limited by severe side effects due to the ubiquitous expression of the glucocorticoid receptor (GR).[1][2] Targeted delivery of GCs to diseased tissues and specific immune cell populations using antibody-drug conjugates offers a promising therapeutic strategy to overcome these adverse effects and widen the therapeutic window.[1][2]
This approach involves conjugating a potent glucocorticoid payload to a monoclonal antibody that targets a specific cell surface antigen present on immune cells. The linker connecting the antibody and the payload is a critical component, designed to be stable in circulation and to release the glucocorticoid upon internalization into the target cell.[3]
The "Glucocorticoid Receptor Drug-Linker 1" Concept: Payload and Linker Deconstruction
The commercially available entity "Glucocorticoid receptor agonist-1 phosphate (B84403) Gly-Glu (TFA)" and similar constructs are drug-linker conjugates designed for the synthesis of ADCs.[4][5] In these constructs, the glucocorticoid receptor agonist is the payload, and the "phosphate Gly-Glu" portion represents a cleavable linker.
The Glucocorticoid Payload
The payload is a potent agonist of the glucocorticoid receptor. Upon release within the target cell, it binds to the GR, which then translocates to the nucleus and modulates the transcription of genes involved in inflammation and immune responses.[1]
The Phosphatase-Cleavable Linker
The presence of a phosphate group in the linker is indicative of a phosphatase-cleavable linker.[6] These linkers are designed to be stable in the bloodstream but are susceptible to cleavage by phosphatases, enzymes that are abundant in the lysosomal compartment of cells.[6][7] The cleavage of the phosphate group initiates the release of the active glucocorticoid payload inside the target cell.[7]
Mechanism of Action of a Glucocorticoid-ADC with a Phosphatase-Cleavable Linker
The mechanism of action of such an ADC can be summarized in the following steps:
-
Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a target immune cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Trafficking: The complex is trafficked to the endosomes and then to the lysosomes.
-
Cleavage: Within the acidic environment of the lysosome, which is rich in phosphatases, the phosphate group on the linker is cleaved. This may be a multi-step process, potentially involving other enzymes like cathepsins if the linker contains a peptide component.[7]
-
Payload Release: The cleavage of the linker leads to the release of the active glucocorticoid payload into the cytoplasm of the cell.
-
Pharmacological Action: The released glucocorticoid binds to the glucocorticoid receptor, leading to the desired anti-inflammatory and immunosuppressive effects.
References
- 1. Development of Novel Glucocorticoids for Use in Antibody-Drug Conjugates for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Glucocorticoid Receptor Drug-Linker Conjugates for Targeted Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of glucocorticoids (GCs) via antibody-drug conjugates (ADCs) represents a promising frontier in immunotherapy. This approach aims to concentrate the potent anti-inflammatory and immunosuppressive effects of GCs on specific immune cell populations, thereby enhancing therapeutic efficacy while mitigating the systemic side effects associated with conventional corticosteroid therapy. This technical guide provides an in-depth overview of the core components, mechanisms of action, and preclinical evaluation of GC-ADCs, with a specific focus on the emerging class of drug-linker constructs, exemplified by "Glucocorticoid receptor drug-linke 1". We detail the underlying biological pathways, present available quantitative data, and outline key experimental protocols for the development and characterization of these novel therapeutic agents.
Introduction: The Rationale for Targeted Glucocorticoid Delivery
Glucocorticoids are a cornerstone in the treatment of a wide range of autoimmune and inflammatory diseases due to their profound immunosuppressive and anti-inflammatory properties.[1] Their mechanism of action is primarily mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that, upon activation, modulates the expression of a vast network of genes involved in the immune response.[2] However, the ubiquitous expression of the GR throughout the body leads to a variety of on-target but off-tissue side effects, such as metabolic dysregulation, osteoporosis, and increased susceptibility to infections, which significantly limit their long-term use.[3][4]
Antibody-drug conjugates offer a sophisticated strategy to overcome these limitations. By linking a potent glucocorticoid payload to a monoclonal antibody (mAb) that targets a specific cell surface antigen, the therapeutic agent can be delivered with high precision to the desired immune cells, such as B cells, T cells, or macrophages.[3][5] This targeted approach is designed to maximize the local concentration of the glucocorticoid at the site of inflammation or immune dysregulation, thus minimizing systemic exposure and associated toxicities.[3][4]
Recent advancements have led to the development of various GC-ADCs, employing payloads like dexamethasone (B1670325) and budesonide (B1683875), and targeting antigens such as CD74, CD11a, CD38, and TNFα.[3][5] A key component in the design of these conjugates is the linker, which connects the antibody to the drug payload. The linker's properties, particularly its stability in circulation and its cleavage mechanism at the target site, are critical for the ADC's efficacy and safety profile.
Core Components of Glucocorticoid ADCs
The efficacy of a GC-ADC is dependent on the careful selection and optimization of its three primary components: the monoclonal antibody, the linker, and the glucocorticoid payload.
-
Monoclonal Antibody (mAb): The mAb provides the targeting specificity of the ADC. It is designed to bind to a tumor-associated or immune cell-specific antigen that has limited expression on normal, healthy cells. The ideal target antigen should be highly expressed on the target cell surface and undergo rapid internalization upon antibody binding.
-
Glucocorticoid Payload: Potent synthetic glucocorticoids, such as dexamethasone and budesonide derivatives, are commonly used as payloads.[3][5] These molecules are highly effective at suppressing inflammation and immune responses.
-
Linker: The linker is a critical element that covalently attaches the glucocorticoid payload to the antibody. Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon entering the target cell, often in response to the specific environment of the lysosome (e.g., low pH or the presence of specific enzymes like cathepsins).[5] Examples include dipeptide linkers (e.g., Val-Cit) and β-glucuronide linkers.[6]
A specific example of a drug-linker construct is "this compound" , also identified as HY-170587.[7] Its chemical formula is C35H40NO9P.[7] This molecule represents a payload-linker combination ready for conjugation to a targeting antibody.
Mechanism of Action
The therapeutic effect of a GC-ADC is achieved through a multi-step process that begins with systemic administration and culminates in the modulation of gene expression within the target immune cell.
ADC Trafficking and Payload Delivery
The general mechanism of action for a GC-ADC is illustrated below.
Glucocorticoid Receptor Signaling Pathway
Once the glucocorticoid payload is released into the cytoplasm of the target cell, it initiates the classical GR signaling cascade.
Quantitative Data
The preclinical and clinical development of GC-ADCs is reliant on robust quantitative data to assess their potency, stability, and efficacy. While comprehensive datasets are often proprietary, published studies provide key insights.
| Parameter | ADC | Target Cell/Assay | Value | Reference |
| In Vitro Efficacy | ||||
| IL-6 Release Suppression | Anti-TNFα_VCGP-Dex | LPS-stimulated human PBMCs | ~60% | [2] |
| IL-6 Release Suppression | Anti-CD38_VCGP-Dex | LPS-stimulated human PBMCs | ~80% | [2] |
| Linker Stability | ||||
| Budesonide Release Rate | Linker Intermediate (pH 7.4) | Buffered Solution | (Data available in source) | [8] |
| Budesonide Release Rate | Linker Intermediate (pH 5.0) | Buffered Solution | (Data available in source) | [8] |
| ADC Characteristics | ||||
| Drug-to-Antibody Ratio (DAR) | Bud-ADC | LC-MS Analysis | ~6.55 | [3] |
| In Vivo Efficacy | ||||
| Arthritis Inhibition | Murine anti-TNF-GRM ADC | Collagen-induced arthritis model | Complete inhibition for >30 days | [9] |
Key Experimental Protocols
The evaluation of GC-ADCs involves a series of specialized in vitro and in vivo assays to characterize their activity and safety.
Experimental Workflow
A typical preclinical workflow for the evaluation of a novel GC-ADC is outlined below.
Antibody Internalization Assay
Objective: To quantify the rate and extent of ADC internalization into target cells upon antigen binding.
Methodology (pH-sensitive dye-based):
-
Labeling: Covalently label the ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces only in the acidic environment of the endosomes and lysosomes.
-
Cell Culture: Plate the target cells expressing the antigen of interest in a multi-well plate.
-
Incubation: Add the labeled ADC to the cells at various concentrations and incubate at 37°C for different time points (e.g., 0.5, 2, 4, 24 hours). A control incubation at 4°C can be used to measure surface binding without internalization.
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.
-
Analysis: The increase in fluorescence signal over time corresponds to the amount of internalized ADC.
Cytokine Release Assay
Objective: To assess the immunosuppressive activity of the GC-ADC by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Methodology (using human PBMCs):
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a concentration of approximately 1 x 10^6 cells/mL.
-
Treatment: Pre-incubate the cells with the GC-ADC, a non-targeted control ADC, free glucocorticoid drug, and a vehicle control for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) or anti-CD3/CD28 beads, to induce cytokine production.
-
Incubation: Culture the cells for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Analysis: Compare the levels of cytokine secretion in the ADC-treated wells to the control wells to determine the percentage of inhibition.
Conclusion and Future Directions
The development of glucocorticoid receptor drug-linker conjugates for targeted immunotherapy holds immense potential to revolutionize the treatment of autoimmune and inflammatory diseases. By selectively delivering potent glucocorticoids to immune cells, these ADCs can potentially offer superior efficacy and an improved safety profile compared to systemic corticosteroid therapy. The success of this therapeutic modality hinges on the continued optimization of all three components of the ADC: the antibody, the linker, and the payload.
Future research will likely focus on:
-
Novel Targets: Identifying new and more specific cell surface antigens on pathogenic immune cells.
-
Advanced Linker Technology: Designing linkers with improved stability and more precise cleavage mechanisms.
-
Next-Generation Payloads: Developing novel glucocorticoid receptor modulators with enhanced potency and reduced potential for resistance.
-
Combination Therapies: Exploring the synergistic effects of GC-ADCs with other immunomodulatory agents.
As our understanding of the complex interplay between the immune system and inflammatory diseases grows, so too will the sophistication and application of targeted therapies like glucocorticoid ADCs, bringing the promise of more effective and safer treatments to patients.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. ValCitGlyPro-dexamethasone antibody conjugates selectively suppress the activation of human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glucocorticoid Receptor-Targeted Agents in Cancer Cell Line Studies
A Note on "Glucocorticoid Receptor Drug-linke 1" : Initial searches for a specific entity named "this compound" or "GR-D1" did not yield any results in publicly available scientific literature. This suggests that the term may be an internal project name, a novel compound not yet published, or a misnomer. To provide a comprehensive and technically valuable guide, this document will focus on the well-established and widely studied synthetic glucocorticoid, dexamethasone (B1670325) , as a representative glucocorticoid receptor (GR) agonist. The principles, protocols, and data presented here are foundational for studying any GR-targeted agent in cancer cell lines. Recently, the concept of glucocorticoid receptor-drug conjugates has emerged, with entities like "Glucocorticoid receptor agonist-1 phosphate (B84403) Gly-Glu TFA" being developed as cleavable linkers for antibody-drug conjugates (ADCs)[1]. Another example is ABBV-319, a GR modulator conjugated to a CD19 antibody for treating B-cell malignancies, which has shown to be more potent than dexamethasone in preclinical models[2].
Introduction to Glucocorticoid Receptor Signaling in Cancer
The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that plays a complex and often contradictory role in cancer.[3][4] Glucocorticoids (GCs), such as dexamethasone, are widely used in oncology.[5][6] They are a cornerstone in the treatment of hematological malignancies due to their ability to induce apoptosis.[7][8] In solid tumors, they are often used as adjuvants to manage the side effects of chemotherapy, such as nausea and edema.[3][5][9]
The effect of GR activation is highly context-dependent, varying with cancer type and the cellular environment.[3][4] In some cancers, like estrogen receptor-positive (ER+) breast cancer, GR activation can be protective and inhibit tumor growth.[3] In others, it can promote chemoresistance.[10] The molecular mechanisms of GR action are primarily genomic, involving the binding of the GR to glucocorticoid response elements (GREs) in the DNA, leading to the transactivation or transrepression of target genes.[11] Non-genomic actions of GR have also been reported.[3]
Quantitative Data on Dexamethasone in Cancer Cell Lines
The cellular response to dexamethasone varies significantly across different cancer cell lines. This variability is often linked to the expression levels of the GR and the specific signaling pathways active within the cells.[12]
| Cell Line | Cancer Type | Effect of Dexamethasone | Quantitative Data (IC50/Effectiveness) |
| MCF-7 | Breast Cancer (ER+) | Inhibits proliferation[9][13] | 30-35% inhibition of cell growth at 10⁻⁷ and 10⁻⁸ M[13] |
| HepG2 | Liver Cancer | Inhibits proliferation at high concentrations[12][14] | IC50: 329 µg/mL[12][14] |
| KG-1 | Myelogenous Leukemia | Inhibits colony formation | Inhibition at 10⁻⁷ M, 50% reduction at 10⁻⁵ M[15] |
| HL-60 | Myelogenous Leukemia | No effect on colony formation | Not sensitive[15] |
| CEM-C1 | T-cell Acute Lymphoblastic Leukemia (DEX-resistant) | Highly resistant | IC50: 364.1 ± 29.5 µM[16] |
| Jurkat | T-cell Leukemia | Reduces cell viability | IC50: 451.1 ± 10.1 µM[17] |
| HO-8910 & SKOV3 | Ovarian Cancer | Increases resistance to cisplatin (B142131) and paclitaxel (B517696) | Increased survival cell number by 53.8% in the presence of 2 µg/ml cisplatin[18] |
| LoVo | Colon Cancer (GRα-rich) | Induces apoptosis and inhibits cell growth | 34.8% apoptosis at 100 µM[12] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Metabolically active cells have NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of dexamethasone or the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[19] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells after subtracting the absorbance of blank wells (medium only). Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[22][23][24] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[22]
Protocol:
-
Induce Apoptosis: Treat cells with the desired concentration of dexamethasone or test compound for the specified time. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin or a cell scraper.[12][23] Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[25]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[25]
-
Incubation: Incubate the mixture for 10-20 minutes at room temperature in the dark.[25]
-
PI Staining and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Just before analysis by flow cytometry, add a DNA stain like PI or DAPI.[23] Analyze the samples as soon as possible.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Western Blotting for Glucocorticoid Receptor Expression
Western blotting is used to detect the presence and quantity of the glucocorticoid receptor protein in cell lysates.
Principle: Proteins from a cell lysate are separated by size using polyacrylamide gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with an antibody specific to the target protein (GR). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Protocol:
-
Cell Lysis: Prepare whole-cell extracts from treated and untreated cancer cells.[26][27]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 25 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the glucocorticoid receptor (e.g., anti-human GR antibody #57).[26][30]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of GR protein.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: General Workflow for Assessing Drug Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A glucocorticoid game changer for B cell cancers [acir.org]
- 3. Frontiers | Glucocorticoid regulation of cancer development and progression [frontiersin.org]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. ccjm.org [ccjm.org]
- 7. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Glucocorticoid Use in Oncology in the Immunotherapy Era | MDPI [mdpi.com]
- 9. Preexposure of MCF-7 breast cancer cell line to dexamethasone alters the cytotoxic effect of paclitaxel but not 5-fluorouracil or epirubicin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncoscience.us [oncoscience.us]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 18. erc.bioscientifica.com [erc.bioscientifica.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. kumc.edu [kumc.edu]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Western blotting for detection of glucocorticoid receptors in the brain and pituitary gland from adrenal intact pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discrimination between changes in glucocorticoid receptor expression and activation in rat brain using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Abnormal Glucocorticoid Receptor mRNA and Protein Isoform Expression in the Prefrontal Cortex in Psychiatric Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Glucocorticoid Receptor (D6H2L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
The Advent of Targeted Glucocorticoid Therapy: A Technical Guide to Glucocorticoid Receptor Drug-Linke 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. However, their systemic use is often curtailed by a broad spectrum of adverse effects. The quest for more targeted therapeutic strategies has led to the development of selective glucocorticoid receptor modulators and, more recently, antibody-drug conjugates (ADCs) that deliver glucocorticoids directly to target cells. This technical guide delves into "Glucocorticoid receptor drug-linke 1," a pivotal component in the evolution of these targeted therapies. We will explore its chemical characteristics, its role within the broader history of glucocorticoid development, the signaling pathways it modulates, and the experimental protocols essential for its study and application.
Introduction: The Evolution from Systemic to Targeted Glucocorticoid Action
The therapeutic use of corticosteroids began in the 1940s, revolutionizing the treatment of a multitude of inflammatory conditions. The first clinical evidence of an adrenal cortical extract counteracting adrenal failure was demonstrated in 1930, and by 1948, cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis[1][2][3]. The subsequent decades saw the synthesis of numerous steroidal analogues with enhanced anti-inflammatory potency[1][2].
However, the widespread and chronic use of these powerful drugs revealed a significant drawback: a substantial burden of on-target but off-tissue side effects, affecting metabolic, cardiovascular, and endocrine systems[4][5]. This challenge spurred the development of Selective Glucocorticoid Receptor Modulators (SGRMs), designed to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic side effects (often linked to transactivation)[6][7][8].
The latest advancement in this field is the application of antibody-drug conjugate (ADC) technology to glucocorticoid therapy[9][10][11]. ADCs are designed to selectively deliver a potent payload to specific cell types, thereby maximizing efficacy at the site of disease while minimizing systemic exposure. "this compound" is a key innovation in this domain, functioning as a specialized linker system to attach a glucocorticoid receptor agonist to a targeting antibody. This guide provides a comprehensive overview of this technology.
This compound: Properties and Role
"this compound" (also known by its CAS number 3048601-02-8 and supplier code HY-170587) is a chemical entity designed for use in constructing glucocorticoid-based ADCs[12]. It comprises a potent glucocorticoid receptor agonist attached to a cleavable linker system.
Chemical and Physical Properties
The fundamental characteristics of "this compound" are summarized below.
| Property | Value | Source |
| Molecular Formula | C35H40NO9P | PubChem[12] |
| Molecular Weight | 649.7 g/mol | PubChem[12] |
| IUPAC Name | [2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate (B84403) | PubChem[12] |
| Synonyms | HY-170587, 3048601-02-8 | PubChem[12] |
The Glucocorticoid Receptor Agonist Payload
The payload of this drug-linker system is a potent glucocorticoid receptor agonist. Commercially available as "Glucocorticoid receptor agonist-1," it has been shown to have a high affinity for the glucocorticoid receptor.
| Parameter | Value | Source |
| IC50 | 2.8 nM | MedchemExpress |
This high potency is a critical feature for its use in an ADC, as it allows for a significant therapeutic effect even with the limited number of molecules that can be delivered to a target cell.
The Phosphate-Based Cleavable Linker
The linker component of "this compound" is a phosphate-based system. Phosphate and pyrophosphate linkers are a class of enzymatically cleavable linkers that offer several advantages in ADC design. They are designed to be stable in the systemic circulation but are cleaved by enzymes such as phosphatases that are abundant within the lysosomal compartment of cells[9][][14]. This ensures that the active glucocorticoid payload is released primarily inside the target cells, minimizing off-target effects. The phosphate moiety also enhances the hydrophilicity of the drug-linker, which can improve the pharmacokinetic properties of the resulting ADC[11].
The Glucocorticoid Receptor Signaling Pathway
The therapeutic and adverse effects of glucocorticoids are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The signaling pathway is a critical aspect of understanding the mechanism of action of "this compound".
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). Upon binding of a glucocorticoid agonist, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This mechanism is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
Below is a diagram illustrating the classical glucocorticoid receptor signaling pathway.
Caption: Classical Glucocorticoid Receptor Signaling Pathway.
The mechanism of an ADC utilizing "this compound" is depicted in the workflow below.
Caption: Workflow of a Glucocorticoid ADC.
Key Experimental Protocols
The evaluation of compounds that interact with the glucocorticoid receptor, such as the payload of "this compound," requires specific and robust in vitro assays. Below are detailed protocols for two fundamental experiments: a competitive binding assay to determine binding affinity and a transactivation assay to measure functional activity.
Glucocorticoid Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled glucocorticoid for binding to the receptor.
Materials:
-
GR-expressing cells (e.g., A549 human lung carcinoma cells) or recombinant human GR.
-
Radiolabeled ligand (e.g., [3H]dexamethasone).
-
Unlabeled competitor (test compound and unlabeled dexamethasone).
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).
-
Dextran-coated charcoal solution.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Receptor Preparation: Prepare a cytosolic extract from the GR-expressing cells by homogenization followed by ultracentrifugation to pellet cellular debris and organelles. Determine the protein concentration of the resulting cytosol.
-
Assay Setup: In a series of microcentrifuge tubes, add a fixed amount of the cytosolic extract.
-
Competition: To the tubes, add increasing concentrations of the test compound or unlabeled dexamethasone. Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a 1000-fold excess of unlabeled dexamethasone).
-
Radioligand Addition: Add a fixed concentration of [3H]dexamethasone to all tubes.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal to each tube to adsorb the free radioligand. Incubate for 10 minutes on ice with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at high speed to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Glucocorticoid Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293 or HeLa).
-
Expression plasmid for the human glucocorticoid receptor (hGR).
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase or β-galactosidase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compound and a reference agonist (e.g., dexamethasone).
-
Luciferase assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the hGR expression plasmid, the GRE-reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or the reference agonist. Include a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity (from the reporter plasmid) and the control reporter activity (e.g., Renilla luciferase) in the cell lysates using a luminometer and the appropriate assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity for each well to correct for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy.
Conclusion and Future Directions
"this compound" represents a significant step forward in the development of targeted anti-inflammatory therapies. By combining a potent glucocorticoid receptor agonist with a cleavable linker system suitable for ADC technology, it offers the potential to deliver the therapeutic benefits of glucocorticoids directly to diseased tissues, thereby improving the therapeutic index and reducing the debilitating side effects associated with systemic administration. The continued development and refinement of such drug-linker technologies, alongside a deeper understanding of the biology of the glucocorticoid receptor and its signaling pathways, hold great promise for the future of inflammatory disease treatment. Further research will likely focus on optimizing linker stability and cleavage kinetics, exploring new targeting antibodies for different disease indications, and evaluating the long-term efficacy and safety of these novel therapeutic modalities in preclinical and clinical settings.
References
- 1. Glucocorticoid Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrophosphate Diesters as Tunable, Soluble, and Bioorthogonal Linkers for Site-Specific Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols: Glucocorticoid Receptor Modulator ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that mediate their effects through the glucocorticoid receptor (GR), a ligand-inducible transcription factor.[1] While highly effective in treating a range of autoimmune diseases and certain cancers, their systemic administration is often limited by significant side effects.[2] Antibody-drug conjugates (ADCs) offer a promising strategy to circumvent these limitations by enabling the targeted delivery of glucocorticoid receptor modulators (GRMs) directly to specific cell types, thereby enhancing therapeutic efficacy while minimizing systemic exposure and associated toxicities.[3][4]
This document provides a detailed protocol for the conjugation of a representative glucocorticoid receptor modulator payload to a monoclonal antibody via a commonly used linker chemistry. The principles and methods described herein are broadly applicable to the development of novel glucocorticoid-based ADCs.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, which is primarily located in the cytoplasm in an unliganded state.[1] Upon ligand binding, the receptor translocates to the nucleus, where it can modulate gene expression through several mechanisms. It can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress transcription.[5] Additionally, the GR can interact with other transcription factors to further influence gene expression.[5] This signaling cascade ultimately leads to the diverse physiological and pharmacological effects of glucocorticoids.[6]
Caption: Glucocorticoid Receptor Signaling Pathway.
ADC Conjugation Workflow
The generation of a glucocorticoid receptor modulator ADC involves a multi-step process that begins with the antibody and the drug-linker payload. The antibody is first prepared, which may involve partial reduction of interchain disulfide bonds to expose reactive thiol groups. The drug-linker, in this case a maleimide-functionalized glucocorticoid, is then reacted with the prepared antibody. Following the conjugation reaction, the resulting ADC is purified to remove any unreacted drug-linker and other impurities. Finally, the purified ADC is thoroughly characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).
References
- 1. iomcworld.com [iomcworld.com]
- 2. Glucocorticoid-targeted therapies for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Glucocorticoid Receptor Modulators as Immunology Antibody-Drug Conjugate Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glucocorticoid regulation of cancer development and progression [frontiersin.org]
Application Note: Glucocorticoid Receptor Agonist-Mediated Cytokine Release Assay
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that function primarily through their interaction with the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[1][2] A key mechanism of its anti-inflammatory action is the suppression of pro-inflammatory cytokine production.[1][3][4] Consequently, the development of novel drugs targeting the GR requires a thorough evaluation of their impact on cytokine expression to characterize their efficacy and safety profile.
A cytokine release assay (CRA) is a critical in vitro tool used in drug development to assess the potential of a therapeutic agent to induce or inhibit the release of cytokines from immune cells.[5][6][7][8] This is particularly relevant for immunomodulatory drugs, where an exaggerated release of cytokines, known as a cytokine storm, can lead to severe adverse effects.[5][9] For a glucocorticoid receptor agonist, the CRA serves to quantify its intended immunosuppressive activity by measuring the reduction of stimulated cytokine release.
This application note provides a detailed protocol for conducting a cytokine release assay to evaluate the effect of a hypothetical glucocorticoid receptor-linked drug, hereafter referred to as "GR-agonist-1," on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Principle of the Assay
This assay is based on the principle of stimulating human PBMCs with a pro-inflammatory agent, such as lipopolysaccharide (LPS), in the presence and absence of GR-agonist-1. The subsequent measurement of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant allows for the quantification of the drug's inhibitory effect. Cytokine levels are measured using a multiplex immunoassay for high-throughput and sensitive detection.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucocorticoid receptor signaling pathway leading to the inhibition of cytokine production and the experimental workflow for the cytokine release assay.
Caption: Glucocorticoid receptor signaling pathway.
Caption: Experimental workflow for the cytokine release assay.
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Media and Buffers:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
-
Stimulants:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
-
Test Article and Controls:
-
GR-agonist-1 (stock solution in DMSO)
-
Dexamethasone (positive control)
-
Vehicle control (DMSO)
-
-
Assay Kits and Reagents:
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based or similar) for human TNF-α, IL-6, IL-1β, and IL-10
-
Cell viability assay kit (e.g., MTS or similar)
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Micropipettes and sterile tips
-
Multiplex assay reader
-
Plate reader for viability assay
-
Experimental Protocol
Preparation of PBMCs
-
Isolate PBMCs from fresh human whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[10]
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
Assay Setup
-
Prepare serial dilutions of GR-agonist-1 and the positive control (Dexamethasone) in complete RPMI 1640 medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and should not exceed 0.1%.
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Add 50 µL of the diluted GR-agonist-1, Dexamethasone, or vehicle control to the appropriate wells.
-
Include the following controls on each plate:
-
Unstimulated Control: PBMCs + vehicle + medium (no LPS)
-
Stimulated Control: PBMCs + vehicle + LPS
-
Positive Control: PBMCs + Dexamethasone + LPS
-
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
Cell Stimulation and Incubation
-
Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 100 ng/mL is often effective, but this should be optimized for each batch of LPS and donor PBMCs.
-
Add 50 µL of the LPS working solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Supernatant Collection and Cytokine Measurement
-
After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the collected supernatants using a multiplex immunoassay kit according to the manufacturer's protocol.[11][12]
Cell Viability Assay
-
To ensure that the observed cytokine inhibition is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Add the viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance on a plate reader at the appropriate wavelength.
Data Analysis and Presentation
-
Cytokine Concentration: Calculate the concentration of each cytokine (pg/mL) from the standard curve generated by the multiplex assay software.
-
Percent Inhibition: Calculate the percentage of cytokine inhibition for each concentration of GR-agonist-1 using the following formula:
% Inhibition = [1 - (Cytokine_concentration_in_test_well / Cytokine_concentration_in_stimulated_control_well)] x 100%
-
IC50 Determination: Plot the percent inhibition against the log concentration of GR-agonist-1 and fit a four-parameter logistic curve to determine the IC50 value (the concentration of the drug that causes 50% inhibition).
-
Cell Viability: Express cell viability as a percentage of the vehicle-treated control.
-
Data Presentation: Summarize the quantitative data in tables for clear comparison.
Table 1: Effect of GR-agonist-1 on LPS-induced Cytokine Release from Human PBMCs
| Treatment Group | Concentration (nM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Unstimulated Control | - | < 20 | < 20 | < 10 | < 20 |
| Stimulated Control (LPS) | - | 2540 ± 180 | 3150 ± 250 | 450 ± 45 | 350 ± 30 |
| GR-agonist-1 | 0.1 | 2310 ± 150 | 2890 ± 210 | 410 ± 38 | 360 ± 28 |
| 1 | 1850 ± 120 | 2200 ± 180 | 320 ± 30 | 380 ± 35 | |
| 10 | 980 ± 90 | 1150 ± 110 | 180 ± 20 | 410 ± 40 | |
| 100 | 250 ± 30 | 300 ± 40 | 50 ± 10 | 450 ± 42 | |
| 1000 | < 50 | < 50 | < 20 | 480 ± 50 | |
| Dexamethasone (Positive Control) | 100 | 180 ± 25 | 220 ± 30 | 40 ± 8 | 520 ± 55 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Table 2: IC50 Values for Cytokine Inhibition by GR-agonist-1
| Cytokine | IC50 (nM) |
| TNF-α | 8.5 |
| IL-6 | 9.2 |
| IL-1β | 11.5 |
Table 3: Cell Viability of PBMCs after 24-hour Treatment
| Treatment Group | Concentration (nM) | Cell Viability (%) |
| Stimulated Control (LPS) | - | 100 |
| GR-agonist-1 | 1000 | 98 |
| Dexamethasone | 1000 | 99 |
Conclusion
The cytokine release assay described in this application note provides a robust and reliable method for characterizing the in vitro immunomodulatory activity of glucocorticoid receptor agonists. By quantifying the dose-dependent inhibition of key pro-inflammatory cytokines, researchers can effectively screen and rank lead compounds, contributing to the development of safer and more effective anti-inflammatory therapeutics. The inclusion of a cell viability assay is crucial to distinguish true immunosuppressive effects from cytotoxicity. This protocol can be adapted to assess various immunomodulatory compounds and different stimuli relevant to their mechanism of action.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Identification of Compounds With Glucocorticoid Sparing Effects on Suppression of Chemokine and Cytokine Production by Rheumatoid Arthritis Fibroblast-Like Synoviocytes [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 6. criver.com [criver.com]
- 7. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 10. DSpace [helda.helsinki.fi]
- 11. biocompare.com [biocompare.com]
- 12. Cytokine analysis - ELISA / CBA [sanquin.org]
Application Notes and Protocols: Glucocorticoid Receptor Drug-Linker 1 (GR-DLin-1) Payload Release and Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. "Glucocorticoid receptor drug-linker 1" (GR-DLin-1) is a conceptual ADC designed to selectively deliver a potent glucocorticoid receptor modulator (GRM) payload to target cells. The efficacy and safety of such an ADC are critically dependent on the stability of the linker in circulation and its efficient cleavage to release the active payload within the target cell.[1][2][]
These application notes provide detailed protocols for two key analytical procedures to characterize the payload release from a GR-DLin-1 conjugate utilizing a cathepsin B-cleavable valine-citrulline (Val-Cit) linker:
-
Enzymatic Cleavage Assay: To determine the kinetics and efficiency of linker cleavage by the lysosomal protease cathepsin B.[4][]
-
Intracellular Payload Release Assay: To quantify the amount of active payload released inside target cells following ADC internalization.[6][7][8][9]
Signaling Pathway of Released Glucocorticoid Receptor Modulator
Upon cleavage of the linker within the target cell's lysosome, the released GRM payload diffuses into the cytoplasm. There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a chaperone protein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GRM-GR complex into the nucleus.[10][11][12] In the nucleus, this complex can modulate gene expression by binding to glucocorticoid response elements (GREs) on the DNA or by interacting with other transcription factors, ultimately leading to the desired therapeutic effect.[10][12]
Part 1: Enzymatic Cleavage Assay
This assay evaluates the susceptibility of the GR-DLin-1 linker to cleavage by purified cathepsin B, a key lysosomal protease often exploited for ADC payload release.[4][] A fluorogenic substrate analog of the linker or direct measurement of the released payload from the ADC can be used.
Experimental Workflow: Enzymatic Cleavage Assay
Protocol: Cathepsin B Cleavage of GR-DLin-1
Materials:
-
Purified human Cathepsin B
-
GR-DLin-1 ADC
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5[13]
-
Activation Buffer: Assay buffer used for enzyme pre-incubation.
-
Quenching Solution: Acetonitrile (B52724) with an internal standard (for LC-MS/MS)
-
96-well microplate (black, for fluorescence; or standard for LC-MS/MS)
-
Fluorescence microplate reader or LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the purified Cathepsin B in Activation Buffer for 15 minutes at 37°C to ensure full activity.[4]
-
Reagent Preparation:
-
Dilute the activated Cathepsin B to a working concentration (e.g., 20-50 nM) in Assay Buffer.
-
Prepare a solution of GR-DLin-1 in Assay Buffer to the desired final concentration (e.g., 1-10 µM).
-
-
Reaction Initiation:
-
In a 96-well plate, add 50 µL of the activated Cathepsin B solution to the appropriate wells.
-
To initiate the reaction, add 50 µL of the GR-DLin-1 solution to the wells containing the enzyme.
-
Include control wells:
-
Negative Control: GR-DLin-1 with a cathepsin B inhibitor.
-
Blank: GR-DLin-1 in Assay Buffer without enzyme.
-
-
-
Incubation: Incubate the plate at 37°C.
-
Time-Point Analysis (LC-MS/MS):
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in designated wells by adding 100 µL of ice-cold Quenching Solution.
-
Process the samples (e.g., protein precipitation, centrifugation) and analyze the supernatant by LC-MS/MS to quantify the released GRM payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time.
-
Determine the initial velocity (rate of cleavage) from the linear portion of the curve.
-
If performing substrate concentration kinetics, determine Michaelis-Menten constants (Km and Vmax).[13]
-
Data Presentation: Linker Cleavage Kinetics
The following table summarizes representative kinetic parameters for different peptide linkers cleaved by cathepsin B.
| Linker Sequence | Enzyme | Relative Cleavage Rate | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit | Cathepsin B | Standard | Not specified | [13][14] |
| Val-Ala | Cathepsin B | ~50% of Val-Cit | Not specified | [13] |
| Phe-Lys | Cathepsin B | ~30x faster than Val-Cit | Not specified | [13] |
Note: Direct comparability of kinetic parameters can be affected by varying experimental conditions.[13]
Part 2: Intracellular Payload Release Assay
This cell-based assay quantifies the amount of GRM payload released inside target cells after the GR-DLin-1 ADC has been internalized. This provides a more biologically relevant measure of payload delivery.[6][8]
Experimental Workflow: Intracellular Payload Release
Protocol: Quantification of Intracellular GRM Payload
Materials:
-
Target cells (expressing the antigen for the ADC's antibody)
-
Cell culture medium and supplements
-
GR-DLin-1 ADC and a non-binding isotype control ADC
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Extraction/Quenching Solution: Methanol (B129727) or acetonitrile containing a suitable internal standard.[6]
-
Multi-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Plating: Seed the target cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment:
-
Remove the culture medium and replace it with fresh medium containing GR-DLin-1 at a predetermined concentration (e.g., the IC50 value from a cytotoxicity assay).
-
Include control wells: untreated cells and cells treated with a non-binding isotype control ADC.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C to allow for ADC binding, internalization, and lysosomal trafficking.[6][8]
-
Cell Harvesting:
-
Carefully aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound ADC.
-
Harvest the cells (e.g., by trypsinization) and determine the cell count for each well.
-
Pellet the cells by centrifugation.
-
-
Payload Extraction:
-
Resuspend the cell pellet in a defined volume of Extraction/Quenching Solution (e.g., methanol with an internal standard).[6]
-
Homogenize or vortex the samples to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) to pellet the protein and cell debris.[6]
-
-
Quantification:
-
Carefully collect the supernatant, which contains the released payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free GRM payload.
-
-
Data Analysis:
Data Presentation: Intracellular Payload Concentration vs. Cytotoxicity
The intracellular concentration of the released payload is expected to correlate directly with the ADC's potency.[6][7][8][9]
| ADC Target Antigen | ADC Concentration (vs. IC50) | Incubation Time (h) | Avg. Intracellular Payload Conc. (ng/10^6 cells) | In Vitro Cytotoxicity (IC50, nM) |
| Target A | 1x IC50 | 24 | 5.2 | 1.5 |
| Target A | 1x IC50 | 48 | 9.8 | 1.5 |
| Non-binding Control | 100x IC50 of Target A | 48 | < 0.1 | > 1000 |
Data are representative and should be determined empirically for each specific ADC and cell line. The amount of released payload is a critical determinant of ADC activity, often more so than target expression levels or drug-to-antibody ratio (DAR) alone.[6][8]
References
- 1. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
"Glucocorticoid receptor drug-linke 1" glucocorticoid receptor redistribution assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucocorticoid Receptor (GR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response.[1] In its inactive state, GR resides primarily in the cytoplasm as part of a multiprotein complex.[1] Upon binding to a ligand, such as a glucocorticoid, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[2] This nuclear translocation is a pivotal event in GR signaling, initiating the regulation of target gene expression.[1]
The Glucocorticoid Receptor Redistribution Assay is a cell-based, high-content screening (HCS) method designed to quantify the ligand-induced translocation of GR from the cytoplasm to the nucleus.[3] This assay is a powerful tool in drug discovery and basic research for identifying and characterizing potential GR agonists and antagonists. By utilizing fluorescently tagged GR and automated microscopy, this assay provides a quantitative and robust readout of GR activation in a cellular context.
This document provides detailed application notes and protocols for performing a GR redistribution assay, using a representative GR agonist. While the specific compound "Glucocorticoid receptor drug-linke 1" is noted, publicly available biological data on its activity in a GR redistribution assay is limited. Therefore, for illustrative purposes, this document will use data and protocols related to the well-characterized GR agonist, dexamethasone.
Signaling Pathway
The activation and nuclear translocation of the Glucocorticoid Receptor is a multi-step process. The following diagram illustrates the key events in the GR signaling pathway leading to nuclear redistribution.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps involved in performing a Glucocorticoid Receptor Redistribution Assay using high-content screening.
Caption: High-Content Screening Workflow for GR Redistribution.
Data Presentation
Quantitative analysis of the images acquired during the high-content screening process allows for the generation of dose-response curves and the calculation of key parameters such as EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists. The primary readout is typically the ratio of nuclear to cytoplasmic fluorescence intensity of the GFP-GR fusion protein.
Below is a table of representative data for the induction of GR nuclear translocation by the agonist dexamethasone.
| Dexamethasone Concentration (M) | Mean Nuclear/Cytoplasmic Fluorescence Ratio | Standard Deviation | % Maximal Translocation |
| 0 (Vehicle) | 0.85 | 0.08 | 0 |
| 1.0 x 10-12 | 0.92 | 0.10 | 5.8 |
| 1.0 x 10-11 | 1.25 | 0.15 | 33.3 |
| 1.0 x 10-10 | 1.80 | 0.20 | 79.2 |
| 6.0 x 10-10 | 2.05 | 0.18 | 100 |
| 1.0 x 10-9 | 2.04 | 0.22 | 99.2 |
| 1.0 x 10-8 | 2.06 | 0.21 | 100.8 |
| 1.0 x 10-7 | 2.05 | 0.19 | 100 |
Summary of Assay Performance with Dexamethasone:
| Parameter | Value | Reference |
| Cell Line | U2OS or HEK293 expressing GFP-hGR | [3] |
| Agonist | Dexamethasone | [3] |
| EC50 | ~6 x 10-10 M | |
| Detection Method | High-Content Image Analysis | |
| Primary Readout | Nuclear Translocation of GFP-GR | [3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable host cell line (e.g., U2OS, HEK293) stably expressing a human Glucocorticoid Receptor fused to a fluorescent protein (e.g., EGFP-GR).[3]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and appropriate antibiotics for selection (e.g., G418).
-
Assay Buffer: DMEM with 2 mM L-Glutamine and 1% Penicillin-Streptomycin.
-
Test Compounds: "this compound" and other test articles dissolved in Dimethyl Sulfoxide (DMSO).
-
Control Agonist: Dexamethasone stock solution (e.g., 10 mM in DMSO).
-
Fixing Solution: 4% paraformaldehyde in Phosphate Buffered Saline (PBS) or 10% neutral-buffered formalin.
-
Nuclear Stain: Hoechst 33342 or DAPI solution (e.g., 1 µg/mL in PBS).
-
Wash Buffer: Phosphate Buffered Saline (PBS).
-
Microplates: 96- or 384-well black, clear-bottom tissue culture plates suitable for imaging.
Cell Plating
-
Harvest and count the cells expressing EGFP-GR.
-
Resuspend the cells in the cell culture medium to a final concentration that will result in 50-70% confluency at the time of the assay.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment
-
Prepare serial dilutions of the test compounds and the control agonist (dexamethasone) in the assay buffer. A vehicle control (e.g., 0.1% DMSO in assay buffer) should also be prepared.
-
Carefully remove the cell culture medium from the wells.
-
Add the compound dilutions and controls to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.
Cell Fixation and Staining
-
Gently remove the compound-containing medium from the wells.
-
Add the Fixing Solution to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the nuclear stain solution to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Leave the final wash of PBS in the wells for imaging.
Image Acquisition and Analysis
-
Acquire images of the cells using a high-content imaging system. Use appropriate filter sets for the fluorescent protein (e.g., FITC/GFP for EGFP-GR) and the nuclear stain (e.g., DAPI for Hoechst).
-
Use a suitable image analysis software to:
-
Identify the nuclei based on the nuclear stain.
-
Define the cytoplasmic region as a ring-shaped area around the nucleus.
-
Measure the mean fluorescence intensity of the EGFP-GR signal in both the nuclear and cytoplasmic compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity.
-
-
The software will then average these ratios for all cells within a well.
Data Analysis
-
Calculate the mean and standard deviation of the nuclear-to-cytoplasmic fluorescence ratio for each compound concentration and control.
-
Normalize the data to the vehicle control (0% translocation) and the maximal response from the control agonist (100% translocation).
-
Plot the normalized data as a function of compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50 values.
Conclusion
The Glucocorticoid Receptor Redistribution Assay is a robust and quantitative method for assessing the activity of compounds that modulate GR signaling. The detailed protocols and workflow provided herein offer a comprehensive guide for researchers to implement this assay in their drug discovery and research programs. The use of high-content screening allows for the efficient analysis of numerous compounds and provides valuable insights into their mechanism of action at a cellular level.
References
Application Notes and Protocols: In Vivo Efficacy of Glucocorticoid Receptor-Targeted Drug Conjugates in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their systemic use is often limited by significant side effects. A promising strategy to mitigate these adverse effects is the targeted delivery of glucocorticoids to specific cell types or tissues using drug conjugates. This approach involves linking a glucocorticoid payload to a targeting moiety, such as an antibody, via a stable linker. This document provides an overview of the in vivo efficacy of two exemplary glucocorticoid receptor-targeted antibody-drug conjugates (ADCs) in mouse models of autoimmune disease and inflammation. While the specific compound "Glucocorticoid receptor drug-linke 1" is not publicly documented, the principles and methodologies described herein are applicable to the preclinical evaluation of novel glucocorticoid-based therapeutics.
Budesonide-Antibody Drug Conjugate (Bud-ADC) for Systemic Lupus Erythematosus (SLE)
This section details the in vivo efficacy of a CD74-targeting ADC delivering the glucocorticoid budesonide (B1683875) (Bud-ADC) in mouse models of SLE. CD74 is highly expressed on immune cells like B cells and dendritic cells, which are key players in SLE pathogenesis.
Signaling Pathway and Mechanism of Action
The Bud-ADC is designed to selectively deliver budesonide to CD74-expressing immune cells. Upon binding to CD74, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the budesonide payload. Budesonide then binds to the glucocorticoid receptor (GR), which translocates to the nucleus to modulate gene expression, leading to immunosuppressive effects. This targeted delivery aims to enhance the therapeutic efficacy of the glucocorticoid while minimizing systemic exposure and associated side effects.[1]
Data Presentation
The in vivo efficacy of Bud-ADC was evaluated in two different mouse models of SLE. The results demonstrated superior efficacy compared to the free, untargeted budesonide drug.[1]
Table 1: Efficacy of Bud-ADC in SLE Mouse Models [1]
| Parameter | Mouse Model | Treatment Group | Outcome |
| Autoantibodies | MRL/lpr | Bud-ADC | Significant reduction |
| Free Budesonide | Moderate reduction | ||
| Splenomegaly | MRL/lpr | Bud-ADC | Significant reduction in spleen size |
| Free Budesonide | Moderate reduction in spleen size | ||
| Kidney Damage | NZB/W F1 | Bud-ADC | Significant alleviation of glomerulonephritis |
| Free Budesonide | Moderate alleviation of glomerulonephritis |
Experimental Protocol: In Vivo Efficacy in MRL/lpr Mouse Model
This protocol describes the methodology for evaluating the efficacy of a glucocorticoid-ADC in the MRL/lpr mouse model of SLE.
1. Animal Model:
-
Female MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease, are used.
-
Mice are typically 8-10 weeks of age at the start of the study.
2. Treatment Groups:
-
Vehicle control (e.g., PBS)
-
Free budesonide (at a dose equivalent to the payload in the ADC)
-
Bud-ADC
-
Non-targeting control ADC
3. Drug Administration:
-
The specified treatments are administered, for example, via intravenous (IV) injection.
-
Dosing is typically performed once a week for a specified duration (e.g., 8 weeks).
4. Monitoring and Endpoints:
-
Body weight and clinical signs of disease (e.g., skin lesions, proteinuria) are monitored weekly.
-
At the end of the study, blood is collected for the analysis of serum autoantibodies (e.g., anti-dsDNA).
-
Spleens are harvested and weighed to assess splenomegaly.
-
Kidneys are collected for histopathological analysis to evaluate the extent of glomerulonephritis.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
Anti-TNF-Glucocorticoid Receptor Modulator (GRM) ADC for Arthritis
This section outlines the in vivo efficacy of an ADC targeting Tumor Necrosis Factor (TNF) to deliver a glucocorticoid receptor modulator (GRM) in a mouse model of collagen-induced arthritis.[2]
Data Presentation
The anti-TNF-GRM ADC demonstrated potent anti-inflammatory effects and was superior to treatment with an anti-TNF monoclonal antibody alone.[2]
Table 2: Efficacy of Anti-TNF-GRM ADC in Collagen-Induced Arthritis Mouse Model [2]
| Parameter | Treatment Group | Outcome |
| Arthritis Score | Anti-TNF-GRM ADC | Complete inhibition of arthritis for >30 days (when dosed at onset) |
| Anti-TNF mAb | Partial inhibition of disease | |
| Inflammatory Response | Anti-TNF-GRM ADC | Attenuation of the arthritic phenotype (when dosed at peak disease) |
| Systemic GC Biomarkers | Anti-TNF-GRM ADC | Minimal effect on systemic glucocorticoid biomarkers |
Experimental Protocol: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
This protocol details the methodology for assessing the therapeutic efficacy of a glucocorticoid-ADC in the CIA mouse model.
1. Induction of Arthritis:
-
DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
A booster injection is given 21 days after the primary immunization.
2. Treatment:
-
Mice are randomized into treatment groups upon the first signs of arthritis.
-
Treatment groups may include:
-
Vehicle control
-
Anti-TNF monoclonal antibody
-
Anti-TNF-GRM ADC
-
-
A single dose is administered, for example, via intraperitoneal (IP) injection.
3. Assessment of Arthritis:
-
Mice are scored for signs of arthritis in their paws several times a week. The scoring is based on the severity of erythema and swelling.
-
Paw thickness is measured using a caliper.
4. Biomarker Analysis:
-
At the end of the study, blood samples can be collected to measure systemic glucocorticoid biomarkers and inflammatory cytokines.
5. Histological Analysis:
-
Joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
Conclusion
The use of antibody-drug conjugates to deliver glucocorticoids to specific cell types represents a highly promising therapeutic strategy for autoimmune and inflammatory diseases. The in vivo studies summarized here demonstrate that this approach can lead to enhanced efficacy and potentially a better safety profile compared to systemic administration of free glucocorticoids. The provided protocols offer a framework for the preclinical evaluation of novel glucocorticoid receptor-targeted drug-linker constructs in relevant mouse models.
References
Application Notes and Protocols: Glucocorticoid Receptor Drug-Link 1 Pharmacokinetics and Biodistribution Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Glucocorticoid receptor drug-link 1" (GR-DL1) represents a novel therapeutic agent designed to selectively target the glucocorticoid receptor (GR), a key regulator of inflammatory and metabolic pathways. Understanding the pharmacokinetic (PK) and biodistribution profile of GR-DL1 is critical for its preclinical and clinical development. These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing essential data for dose selection, toxicity assessment, and prediction of therapeutic efficacy. This document provides a comprehensive overview of the methodologies and protocols for analyzing the pharmacokinetics and biodistribution of GR-DL1.
The physiological and pharmacological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of a wide array of genes.[1][2] This signaling cascade is central to the anti-inflammatory and immunosuppressive actions of glucocorticoids.[1]
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway of the glucocorticoid receptor involves several key steps, from ligand binding in the cytoplasm to the regulation of gene expression in the nucleus. The binding of a ligand, such as GR-DL1, initiates a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent nuclear translocation.[2][3] Once in the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating or repressing target gene transcription.[1][3]
References
- 1. Pharmacokinetics and pharmacodynamics of prednisolone in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramuscular absorption and biodistribution of dexamethasone from non-aqueous emulsions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucocorticoid Receptor Drug-Linker 1 for Targeted Delivery to Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of autoimmune and inflammatory diseases. However, their systemic administration is associated with significant side effects due to the ubiquitous expression of the glucocorticoid receptor (GR). To overcome this limitation, targeted delivery strategies are being developed to selectively deliver GCs to immune cells, thereby enhancing their therapeutic index. This document provides an overview of a conceptual "Glucocorticoid Receptor Drug-Linker 1" (GR-DL1), representing a class of antibody-drug conjugates (ADCs) designed for this purpose. These ADCs typically consist of a monoclonal antibody targeting an immune cell surface protein, a potent glucocorticoid payload, and a linker that connects the two. Upon binding to the target immune cell, the ADC is internalized, and the linker is cleaved, releasing the glucocorticoid payload to exert its therapeutic effect in a targeted manner.
Data Presentation
The following tables summarize key quantitative data for representative glucocorticoid-based ADCs targeting immune cells.
Table 1: Physicochemical Properties of Glucocorticoid ADCs
| ADC Component | Target | Payload | Linker Type | Drug-to-Antibody Ratio (DAR) | Reference |
| Bud-ADC | CD74 | Budesonide | Cleavable | ~6.55 | [1] |
| Anti-TNF-GRM ADC | TNFα | GRM | Cleavable | Not Specified | [2] |
| Adalimumab-GC | TNFα | GC | Cleavable | Not Specified | [3] |
Table 2: In Vitro Biological Activity of Glucocorticoid Payloads and ADCs
| Compound | Assay | Cell Type | IC50 / EC50 / Kd | Reference |
| Fluticasone Propionate | GR Binding Affinity | Not Specified | Kd: 0.5 nM | [4] |
| Dexamethasone (B1670325) | GR Binding Affinity | Rat Thymus Cytosol | Not Specified | [5] |
| Budesonide | GR Binding Affinity | Not Specified | Not Specified | [4] |
| Adalimumab-GC | GRE Reporter Assay | K562-TNFα cells | Potent Activity | [3] |
| Adalimumab-GC | Cytokine Release (IL-6, IL-1β) | Human Monocytes | Inhibition Observed | [3] |
| Bud-ADC | B-cell Proliferation | Mouse B-cells | Inhibition Observed | [1] |
Signaling Pathways and Mechanisms
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it modulates gene expression through several mechanisms, including transactivation and transrepression.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Antibody-Drug Conjugate (ADC) Mechanism of Action
The targeted delivery of glucocorticoids via ADCs follows a multi-step process, from systemic circulation to intracellular drug release.
Caption: Mechanism of action of a glucocorticoid ADC.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
This protocol is designed to assess the in vitro efficacy of a glucocorticoid ADC in inhibiting the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Glucocorticoid ADC, free glucocorticoid, and isotype control antibody
-
96-well cell culture plates
-
ELISA or multiplex bead-based assay kits for cytokines (e.g., TNF-α, IL-6, IL-1β)[3]
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in culture medium to a final concentration of 1 x 10^6 cells/mL.
-
Alternatively, use fresh whole blood.
-
-
Assay Setup:
-
Plate 100 µL of the cell suspension (or whole blood) per well in a 96-well plate.
-
Prepare serial dilutions of the glucocorticoid ADC, free glucocorticoid, and isotype control antibody in culture medium.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium only) and a positive control (stimulant only).
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS (e.g., 1 µg/mL).
-
Add 50 µL of the LPS solution to all wells except the negative control wells to achieve a final concentration of 100 ng/mL.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA or multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compounds compared to the positive control.
-
Determine the EC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol describes a common in vivo model to evaluate the therapeutic efficacy of a glucocorticoid ADC in a model of rheumatoid arthritis.[2]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Glucocorticoid ADC, free glucocorticoid, isotype control antibody, and vehicle control
-
Syringes and needles for immunization and administration
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine CII in CFA (1:1 v/v).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of CII).
-
On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of CII in IFA (containing 100 µg of CII).
-
-
Disease Monitoring and Treatment:
-
Monitor the mice daily for the onset and severity of arthritis, starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
When the mean arthritis score reaches a predetermined level (e.g., 4-6), randomize the mice into treatment groups.
-
Administer the glucocorticoid ADC, free glucocorticoid, isotype control antibody, or vehicle control via the desired route (e.g., intraperitoneal or intravenous).
-
-
Efficacy Assessment:
-
Continue to monitor and score arthritis severity and paw thickness daily or every other day for the duration of the study (e.g., 14-21 days post-treatment).
-
At the end of the study, euthanize the mice and collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Blood samples can be collected for measurement of inflammatory biomarkers.
-
-
Data Analysis:
-
Plot the mean arthritis score and paw thickness over time for each treatment group.
-
Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Analyze the histological scores for each group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of a glucocorticoid ADC.
Caption: A generalized workflow for the development of glucocorticoid ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Improvement in glucocorticoid receptor binding affinity concomitant to shift from antagonist to agonist activity in a series of 17 beta-carboxamide derivatives of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucocorticoid Receptor Drug-Linke 1 (GR-L1) in Autoimmune Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of autoimmune diseases. Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR). However, their use is often limited by significant side effects. Glucocorticoid Receptor Drug-Linke 1 (GR-L1) is a novel, selective glucocorticoid receptor agonist (SEGRA) designed to dissociate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) associated with traditional glucocorticoids.[1][2][3][4] These notes provide an overview of GR-L1 and detailed protocols for its evaluation in common autoimmune disease models.
The therapeutic efficacy of glucocorticoids is largely attributed to the ability of the ligand-activated GR to interfere with pro-inflammatory transcription factors, a process known as transrepression.[1][3][5] Conversely, many adverse effects are linked to the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transactivation.[2][5][6] GR-L1 is engineered to preferentially induce transrepression, aiming for a better therapeutic index.[1][2]
Signaling Pathway
The binding of a ligand, such as GR-L1, to the glucocorticoid receptor initiates a signaling cascade that modulates gene expression. In its inactive state, the GR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus where it can either activate or repress gene transcription. SEGRAs like GR-L1 are designed to favor the transrepression pathway, which is responsible for the anti-inflammatory effects, over the transactivation pathway that is linked to many side effects.[2][3][5][6]
Hypothetical In Vivo Efficacy Data
The following tables summarize potential outcomes of in vivo studies evaluating GR-L1 in various autoimmune disease models.
Table 1: Efficacy of GR-L1 in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Pro-inflammatory Cytokine Reduction (IL-6, %) |
| Vehicle | - | 8.2 ± 0.6 | 3.5 ± 0.3 | 0 |
| GR-L1 | 1 | 5.1 ± 0.5 | 2.8 ± 0.2 | 35 |
| GR-L1 | 5 | 2.5 ± 0.4 | 2.1 ± 0.2 | 68 |
| Dexamethasone | 1 | 2.1 ± 0.3 | 1.9 ± 0.1 | 75 |
Table 2: Efficacy of GR-L1 in a Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Clinical Score (Mean ± SEM) | CNS Infiltration (Cells/section, Mean ± SEM) | Body Weight Change (%) |
| Vehicle | - | 3.8 ± 0.4 | 250 ± 30 | -15 |
| GR-L1 | 5 | 1.5 ± 0.3 | 110 ± 20 | -5 |
| GR-L1 | 10 | 0.8 ± 0.2 | 60 ± 15 | -2 |
| Dexamethasone | 1 | 0.5 ± 0.1 | 45 ± 10 | -20 |
Table 3: Efficacy of GR-L1 in a Mouse MRL/lpr Lupus Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Proteinuria Score (Mean ± SEM) | Anti-dsDNA Antibody Titer (U/mL, Mean ± SEM) | Spleen Weight (mg, Mean ± SEM) |
| Vehicle | - | 3.5 ± 0.3 | 1500 ± 200 | 450 ± 50 |
| GR-L1 | 10 | 1.2 ± 0.2 | 600 ± 100 | 250 ± 30 |
| Cyclophosphamide | 20 | 1.0 ± 0.2 | 550 ± 80 | 220 ± 25 |
Experimental Protocols
Detailed protocols for evaluating GR-L1 in key autoimmune disease models are provided below.
Experimental Workflow
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used for studying rheumatoid arthritis.[7][8][9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)[8]
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
GR-L1
-
Dexamethasone (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Treatment:
-
Begin treatment with GR-L1, dexamethasone, or vehicle on day 21 (prophylactic) or upon the onset of clinical signs (therapeutic).
-
Administer the compounds daily via oral gavage.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of arthritis starting from day 21.
-
Score arthritis severity on a scale of 0-4 for each paw (maximum score of 16 per mouse).
-
Measure paw thickness using calipers every 2-3 days.
-
-
Terminal Analysis:
-
At the end of the study (e.g., day 42), collect blood for cytokine analysis (e.g., IL-6, TNF-α) and anti-collagen antibody titers.
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis.[10][11][12]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
GR-L1
-
Dexamethasone (positive control)
-
Vehicle
Procedure:
-
Immunization (Day 0):
-
PTX Administration:
-
Administer 200 ng of PTX intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Begin daily oral administration of GR-L1, dexamethasone, or vehicle on day 3 (prophylactic) or at the onset of clinical signs (therapeutic).
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and body weight starting from day 7.
-
Score clinical signs on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.[13]
-
-
Terminal Analysis:
-
At the peak of the disease or study endpoint, perfuse mice and collect the brain and spinal cord.
-
Perform histological analysis for immune cell infiltration and demyelination.
-
Isolate mononuclear cells from the CNS for flow cytometry analysis of T cell populations.
-
Protocol 3: Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice
MRL/lpr mice spontaneously develop a lupus-like disease that mimics human SLE.[14][15][16]
Materials:
-
Female MRL/lpr mice (8 weeks old)[15]
-
GR-L1
-
Cyclophosphamide (positive control)
-
Vehicle
-
Urine test strips for proteinuria
-
ELISA kits for anti-dsDNA antibodies
Procedure:
-
Animal Acclimation and Baseline:
-
Acclimate mice for 1-2 weeks.[15]
-
At 8 weeks of age, obtain baseline measurements for body weight, proteinuria, and serum anti-dsDNA antibodies.
-
-
Treatment:
-
Initiate daily oral treatment with GR-L1, cyclophosphamide, or vehicle at 8-10 weeks of age.
-
-
Monitoring:
-
Measure body weight weekly.
-
Monitor proteinuria twice weekly using urine test strips.[15]
-
Collect blood every 2-4 weeks for the measurement of anti-dsDNA antibody titers.
-
-
Terminal Analysis:
-
At the study endpoint (e.g., 20-24 weeks of age), collect blood for final serological analysis.
-
Harvest kidneys for histological assessment of glomerulonephritis.
-
Measure spleen and lymph node weights to assess lymphoproliferation.[15]
-
Conclusion
The provided protocols offer a framework for the preclinical evaluation of GR-L1 in relevant autoimmune disease models. The hypothetical data suggests that GR-L1 has the potential to be an effective anti-inflammatory agent with an improved safety profile compared to conventional glucocorticoids. Further studies are warranted to fully characterize the efficacy and mechanism of action of this compound.
References
- 1. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. phenomedoc.jax.org [phenomedoc.jax.org]
- 16. inotiv.com [inotiv.com]
Application Notes and Protocols: Glucocorticoid Receptor Drug-Linker 1 (GR-Drug-Linker 1) in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a cornerstone in the treatment of various hematological malignancies, including B-cell lymphomas and leukemias.[1][2][3] Their therapeutic efficacy is, however, often limited by systemic toxicities and the development of resistance.[3][4][5] A novel approach to circumvent these limitations is the development of targeted drug delivery systems, specifically antibody-drug conjugates (ADCs), that deliver a potent glucocorticoid receptor (GR) agonist directly to malignant cells. This document provides detailed application notes and protocols for a representative "Glucocorticoid Receptor Drug-Linker 1" (GR-Drug-Linker 1), exemplified by the preclinical candidate ABBV-319, for research in hematological malignancies.[1]
ABBV-319 is an antibody-drug conjugate composed of an afucosylated monoclonal antibody targeting the B-cell specific antigen CD19, linked to a potent glucocorticoid receptor modulator (GRM) payload via a protease-cleavable linker.[1] This design allows for the specific delivery of the GRM to CD19-expressing cancer cells, leading to targeted cell killing while minimizing systemic exposure and associated side effects.[1]
Mechanism of Action
The proposed mechanism of action for a CD19-targeted GR-Drug-Linker, such as ABBV-319, involves a multi-step process that leverages the specificity of the antibody and the potent cytotoxic activity of the GRM payload.
-
Target Binding: The anti-CD19 antibody component of the ADC binds to the CD19 receptor on the surface of B-cell malignant cells.[1]
-
Internalization: Upon binding, the ADC-CD19 complex is internalized by the cell, likely through endocytosis, and trafficked to the lysosome.[1]
-
Payload Release: Within the lysosome, the protease-cleavable linker is cleaved, releasing the active GRM payload into the cytoplasm.[1]
-
GR Activation: The released GRM binds to and activates the glucocorticoid receptor (GR), causing it to translocate to the nucleus.[1]
-
Transcriptional Regulation: The activated GR acts as a transcription factor, binding to glucocorticoid response elements (GREs) in the DNA. This leads to the upregulation of genes involved in apoptosis and cell cycle arrest, and the downregulation of pro-survival signaling pathways.[1][4]
-
Cell Death: The culmination of these transcriptional changes is the induction of apoptosis and a reduction in proliferation of the malignant B-cells.[1]
Data Presentation
In Vitro Potency of GRM Payload
The GRM payload of ABBV-319 demonstrates significantly higher potency compared to standard clinical glucocorticoids in glucocorticoid-sensitive B-cell malignancy cell lines.[1]
| Compound | Relative Potency vs. Dexamethasone | Relative Potency vs. Prednisolone |
| GRM Payload | 25x more potent | >300x more potent |
In Vivo Efficacy of ABBV-319 in Xenograft Models
A single treatment with ABBV-319 induced dose-dependent tumor regression in various cell line-derived xenograft (CDX) models of B-cell malignancies.[1]
| Xenograft Model | Treatment | Dose | Outcome |
| RS4;11 (ALL) | ABBV-319 (single dose) | 10 mg/kg | Tumor regression for over 40 days |
| RS4;11 (ALL) | Prednisolone (multiple doses) | 50 mg/kg | Less effective than ABBV-319 |
| RS4;11 (ALL) | GRM Payload (multiple doses) | 10 mg/kg | Less effective than ABBV-319 |
Visualizations
References
- 1. A glucocorticoid game changer for B cell cancers [acir.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Molecular mechanisms contributing to glucocorticoid resistance in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucocorticoid receptors and resistance to glucocorticoids in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Glucocorticoid Receptor Drug-Linker 1" ADC Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) utilizing "Glucocorticoid receptor drug-linker 1" (GR-drug-linker 1). The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is "Glucocorticoid receptor drug-linker 1" and what are its potential implications for ADC aggregation?
A1: "Glucocorticoid receptor drug-linker 1" is a chemical entity used in the synthesis of ADCs.[1] Based on its computed properties, including a molecular weight of approximately 649.7 g/mol and an XLogP3 value of 2.9, it possesses a degree of hydrophobicity.[2] The introduction of hydrophobic molecules like this linker and its associated glucocorticoid payload onto the surface of an antibody can increase the overall hydrophobicity of the resulting ADC.[3][4] This increased surface hydrophobicity is a primary driver of protein aggregation, as hydrophobic patches on different ADC molecules tend to interact with each other to minimize their exposure to the aqueous environment, leading to the formation of soluble and insoluble aggregates.[3][5]
Q2: What are the common causes of ADC aggregation?
A2: ADC aggregation is a multifaceted issue that can arise at various stages of development, manufacturing, and storage.[6] The primary causes stem from conformational and colloidal instability of the ADC molecules.[7] Key contributing factors include:
-
Physicochemical Properties of ADC Components:
-
Conjugation Process Parameters:
-
Over-labeling: A high drug-to-antibody ratio (DAR) increases surface hydrophobicity and the likelihood of aggregation.[4]
-
Suboptimal Buffer Conditions: Unfavorable pH, low or high salt concentrations, and the presence of organic solvents used to dissolve the payload-linker can all promote aggregation.[3]
-
-
Storage and Handling Conditions:
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce aggregation.[6][8]
-
Mechanical Stress: Shaking or agitation during transportation can contribute to aggregation.[5]
-
Light Exposure: Some payloads are photosensitive and can degrade, leading to aggregation.[5]
-
High Protein Concentration: Increased proximity of ADC molecules at high concentrations can facilitate intermolecular interactions and aggregation.[8][9]
-
Q3: Why is ADC aggregation a significant concern?
A3: ADC aggregation is a critical quality attribute that can negatively impact the safety, efficacy, and manufacturability of the therapeutic.[4][7] Specific concerns include:
-
Reduced Efficacy: Aggregates may have a diminished ability to bind to the target antigen on cancer cells.[4]
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[4][6]
-
Altered Pharmacokinetics and Off-Target Toxicity: Aggregation can change how the ADC is cleared from the body, potentially leading to accumulation in organs like the liver and kidneys and causing toxicity to healthy cells.[4][5]
-
Manufacturing and Stability Challenges: Aggregation can lead to product loss during purification, difficulties in formulation, and a shorter shelf-life.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating aggregation of your GR-drug-linker 1 ADC.
Issue 1: Aggregation observed immediately after the conjugation reaction.
This often points to problems with the labeling process itself.
Troubleshooting Steps & Optimization Strategies
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Molar Excess of GR-drug-linker 1 | Start with a 3-5 fold molar excess over the antibody. | Perform a titration to determine the lowest excess that achieves the target DAR. | A high molar excess can lead to over-labeling and precipitation of the reagent itself.[9] |
| Protein Concentration | 1-5 mg/mL | If aggregation is observed, try reducing the concentration. | Higher concentrations increase the probability of intermolecular interactions.[8][9] |
| Reaction Buffer pH | pH 7.2 - 8.5 for NHS ester reactions. | Test a range of pH values. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower. | While NHS ester chemistry is more efficient at slightly alkaline pH, protein stability is paramount.[10] Some proteins are unstable at higher pH.[3][8] |
| Co-solvents (e.g., DMSO) | Use the minimum amount required to dissolve the GR-drug-linker 1. | Add the dissolved linker-payload to the protein solution slowly and with gentle mixing. | High local concentrations of organic solvents can denature the antibody and cause precipitation.[3] |
Issue 2: Aggregation occurs during purification or buffer exchange.
This suggests that the ADC is unstable in the purification or formulation buffer.
Troubleshooting Steps & Optimization Strategies
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Buffer pH | Screen a range of pH values (e.g., 5.0 - 7.5). | Identify the pH at which the ADC exhibits the highest solubility and stability. | The pH of the buffer should not be close to the isoelectric point (pI) of the ADC, as this is the point of minimum solubility.[3][8] |
| Ionic Strength | Start with 150 mM NaCl. | Test a range of salt concentrations (e.g., 50-250 mM). | Salt can help to shield electrostatic interactions that may contribute to aggregation.[8][11] |
| Excipients | Consider adding stabilizers. | Screen various excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20). | Excipients can enhance the colloidal and conformational stability of the ADC.[4] |
Issue 3: Gradual aggregation observed during storage.
This indicates formulation and storage condition instability.[4]
Troubleshooting Steps & Optimization Strategies
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Storage Temperature | Store at 2-8°C for liquid formulations or ≤ -70°C for frozen formulations. | Evaluate stability at different temperatures to determine the optimal storage condition. | Proteins are generally more stable at lower temperatures, but freeze-thaw cycles should be avoided.[8] |
| Cryoprotectants | For frozen storage, use cryoprotectants like glycerol (B35011) (e.g., 10-20%). | Optimize the concentration of the cryoprotectant to minimize aggregation during freezing and thawing. | Cryoprotectants help to prevent protein denaturation and aggregation caused by ice crystal formation.[8] |
| Light Exposure | Protect the ADC from light. | Store in light-protected vials or containers. | Some payloads can be degraded by light, which can initiate aggregation.[5] |
Experimental Protocols & Visualizations
Workflow for Troubleshooting ADC Aggregation
The following diagram outlines a systematic workflow for identifying and resolving aggregation issues.
Caption: A systematic workflow for troubleshooting ADC aggregation.
Decision Tree for Mitigating Aggregation
Use this decision tree to guide your optimization strategy based on when aggregation is observed.
Caption: Decision tree for selecting mitigation strategies.
Key Experimental Methodologies
Size Exclusion Chromatography (SEC)
SEC is a standard method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[12][13]
-
Objective: To determine the percentage of monomer, dimer, and high molecular weight (HMW) species in the ADC sample.
-
Instrumentation:
-
Mobile Phase: A buffer that promotes the stability of the ADC and minimizes non-specific interactions with the column. A common mobile phase is 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) may be necessary to improve peak shape.[12]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined amount of the ADC sample (e.g., 10-50 µg).
-
Run the separation at a constant flow rate (e.g., 0.8-1.0 mL/min).
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to HMW species, monomer, and any fragments. The percentage of aggregates is calculated as the area of the HMW peaks divided by the total area of all peaks.
-
-
Advanced SEC: For more detailed characterization, SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molecular weight of each species, providing definitive confirmation of aggregates.[5]
Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of large aggregates.[5][14]
-
Objective: To assess the overall hydrodynamic size distribution and detect the presence of aggregates.
-
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer or similar).
-
Procedure:
-
Filter the ADC sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Pipette the sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data according to the instrument's software. The measurement will yield the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
-
Data Interpretation:
-
A monomodal peak corresponding to the expected size of the ADC monomer (typically 10-12 nm) with a low PDI (<0.2) indicates a homogenous sample.
-
The appearance of larger species or an increase in the Z-average and PDI suggests the presence of aggregation.
-
DLS is particularly useful for monitoring aggregation over time or as a function of stress conditions (e.g., thermal stress).[14]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocorticoid receptor drug-linke 1 | C35H40NO9P | CID 172677442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Glucocorticoid Receptor Drug-Linker 1 (GR-linker 1)
Welcome to the technical support center for GR-linker 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to optimizing the plasma stability of antibody-drug conjugates (ADCs) constructed with GR-linker 1.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized cleavage mechanism for GR-linker 1 in plasma?
GR-linker 1 is an ester-based linker. Its susceptibility to premature cleavage in plasma is primarily attributed to the activity of circulating carboxylesterases (e.g., hCE1) which hydrolyze the ester bond.[1] This enzymatic degradation can lead to the premature release of the cytotoxic payload, potentially causing off-target toxicity and reducing the therapeutic index of the ADC.[2][] The stability of this linker can vary significantly across different species due to differences in plasma esterase activity.[1][4]
Caption: Hypothesized enzymatic cleavage of GR-linker 1 by plasma esterases.
Q2: What are the typical plasma stability profiles for GR-linker 1 across different species?
The plasma stability of ADCs using GR-linker 1 can differ significantly between preclinical species and humans.[5] Human plasma often contains higher levels of carboxylesterase activity compared to rodent plasma, leading to faster payload release.[1][4] It is crucial to assess stability in plasma from multiple species to accurately predict in-vivo performance.[6]
Table 1: Comparative Plasma Half-Life (t½) of a Model ADC with GR-linker 1
| Plasma Species | Average t½ (hours) | Key Considerations |
|---|---|---|
| Mouse (CD-1) | 72 | Lower esterase activity; may overestimate stability. |
| Rat (Sprague Dawley) | 60 | Similar to mouse; useful for initial toxicology. |
| Cynomolgus Monkey | 48 | Closer to human profile but can still differ. |
| Human | 24 | Highest esterase activity; considered the most predictive. |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on the specific antibody, payload, and conjugation site.
Troubleshooting Guide
Q3: My ADC with GR-linker 1 shows rapid payload release in human plasma. What are the potential causes and solutions?
Rapid payload release is a common challenge with ester-based linkers.[1] The primary cause is enzymatic degradation, but other factors can contribute.[7] A systematic approach is needed to identify the root cause and find a solution.
Caption: Troubleshooting workflow for GR-linker 1 instability in plasma.
Troubleshooting Steps:
-
Confirm Enzymatic Cleavage: The first step is to confirm that the instability is plasma-mediated. Run a control experiment by incubating the ADC in buffer at 37°C alongside the plasma incubation. If the ADC is stable in buffer but not in plasma, enzymatic cleavage is the likely cause.[7]
-
Evaluate the Conjugation Site: The location of the linker on the antibody can impact its stability.[8] Conjugation at highly solvent-accessible sites can make the linker more vulnerable to enzymatic attack. If using cysteine-based conjugation, consider engineering cysteines at more protected sites.
-
Assess Drug-to-Antibody Ratio (DAR) and Hydrophobicity: High DAR values, especially with hydrophobic payloads, can lead to ADC aggregation.[2] This aggregation can sometimes alter the ADC's conformation, potentially exposing the linker to plasma enzymes and accelerating clearance.[]
Q4: How can I improve the plasma stability of my GR-linker 1 conjugate?
Improving stability often involves chemical modification of the linker or optimization of the ADC's overall properties.[]
-
Introduce Steric Hindrance: Modifying the linker by adding a bulky chemical group (e.g., a gem-dimethyl group) adjacent to the ester bond can sterically shield it from enzymatic attack by carboxylesterases. This is a common strategy to enhance the stability of ester-based prodrugs.[]
-
Optimize Conjugation Strategy: Employing site-specific conjugation technologies can create a more homogeneous ADC product with a defined DAR.[11] This allows for conjugation at sites known to be less solvent-exposed, which can protect the linker and improve stability.[8]
-
Incorporate Hydrophilic Moieties: Adding a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to the linker can improve the ADC's solubility and pharmacokinetic properties.[] This can also help shield the linker from plasma proteins and enzymes.
Table 2: Effect of α,α-dimethyl Modification on GR-linker 1 Half-Life in Human Plasma
| Linker Version | Modification | Average t½ (hours) | Fold Improvement |
|---|---|---|---|
| GR-linker 1 | None | 24 | 1.0x |
| GR-linker 1-D | α,α-dimethyl substitution | 96 | 4.0x |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay
This protocol describes a standard method to assess the stability of an ADC, such as one using GR-linker 1, by measuring the change in the drug-to-antibody ratio (DAR) over time.[6][12]
1. Objective: To determine the in vitro stability of an ADC in plasma from various species (e.g., human, mouse) by quantifying the loss of conjugated payload over a set time course.
2. Materials & Reagents:
-
Test ADC (e.g., anti-HER2-GR-linker 1-Payload) at a known concentration (e.g., 1 mg/mL).
-
Control ADC (if available, with a known stable linker).
-
Frozen plasma (e.g., K2-EDTA human plasma, mouse plasma). Sourced from reputable vendors.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well sample plates.
-
Incubator set to 37°C.
-
LC-MS system (e.g., HIC-MS or RP-MS) for DAR analysis.
-
Protein A affinity resin or beads for ADC capture.[13]
-
Quenching solution (e.g., 3:1 v/v acetonitrile:isopropanol).
3. Procedure:
-
Thawing: Thaw plasma and ADC samples on ice. Centrifuge the plasma at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Incubation Setup: In a 96-well plate, spike the ADC into the plasma to a final concentration of 100 µg/mL. Also, prepare a parallel incubation in PBS as a negative control.
-
Time Course: Place the plate in an incubator at 37°C.
-
Sampling: At each designated time point (e.g., 0, 2, 8, 24, 48, 96, 168 hours), withdraw an aliquot (e.g., 20 µL) from each well.
-
Sample Processing (Choose one method):
-
For Intact ADC Analysis (DAR Measurement): Immediately after collection, dilute the aliquot in cold PBS. The ADC can be captured using Protein A beads, washed, and then eluted for LC-MS analysis to determine the average DAR.[13]
-
For Free Payload Analysis: Quench the plasma aliquot by adding it to 3-4 volumes of cold quenching solution (acetonitrile with an internal standard). Vortex, then centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the released payload.[12]
-
-
Data Analysis:
-
DAR Analysis: Plot the average DAR against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
-
Free Payload Analysis: Plot the concentration of released payload over time.
-
4. Expected Outcome: The assay will provide a quantitative measure of the ADC's stability in plasma, allowing for the calculation of its half-life and a direct comparison between different linker designs or species. A stable linker will show minimal change in DAR and minimal release of free payload over the time course.
References
- 1. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Glucocorticoid Receptor Drug-Linker 1 (GR-DL1)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Glucocorticoid Receptor Drug-Linker 1 (GR-DL1).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for GR-DL1?
A1: GR-DL1 is a targeted drug conjugate designed to selectively deliver a potent payload to cells expressing the glucocorticoid receptor (GR). The conjugate consists of a GR-targeting ligand, a stable linker, and a cytotoxic payload. Upon binding to the GR, GR-DL1 is internalized by the target cell. The linker is designed to be cleaved within the intracellular environment, such as the lysosome, releasing the active payload to exert its therapeutic effect. This targeted delivery strategy aims to maximize efficacy at the target site while minimizing systemic, off-target toxicity associated with conventional glucocorticoid therapy.[1][2]
Q2: What are the critical quality attributes of GR-DL1 to consider during experimental design?
A2: Key quality attributes to monitor include the drug-to-antibody ratio (DAR) if it is an antibody-drug conjugate, linker stability in plasma, aggregation propensity, and in vitro potency (IC50). The DAR for a similar budesonide-antibody conjugate has been reported to be approximately 6.55.[3] The stability of the linker is crucial to prevent premature payload release.[4]
Q3: How stable is the linker of GR-DL1 expected to be in circulation?
A3: The linker in GR-DL1 is designed for high stability in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[4] However, linker stability can be influenced by its specific chemistry and the biological environment.[5] It is recommended to perform in vitro plasma stability assays to quantify the rate of drug deconjugation over time. For some linkers, a reduction of 75% in bound drug has been observed over a seven-day incubation in plasma.[6]
Q4: Can GR-DL1 be used in combination with other therapies?
A4: The potential for combination therapy with GR-DL1 is an active area of investigation. Combining GR-DL1 with agents that upregulate glucocorticoid receptor expression on target cells could be a synergistic approach. Pre-clinical studies in relevant disease models are necessary to evaluate the efficacy and safety of any combination therapy.
Troubleshooting Guides
Problem 1: Lower than Expected In Vitro Cytotoxicity
If you are observing a higher IC50 value than anticipated in your cell-based assays, consider the following troubleshooting steps.
dot
Caption: Troubleshooting workflow for low in vitro cytotoxicity.
-
Verify Glucocorticoid Receptor (GR) Expression: The efficacy of GR-DL1 is dependent on the expression of the glucocorticoid receptor on the target cells. Confirm GR expression levels using techniques like Western Blot or qPCR. Some cell lines may have low or no GR expression, making them resistant to GR-DL1.[7]
-
Confirm GR-DL1 Integrity: Ensure that the GR-DL1 conjugate has not degraded during storage or handling. Use techniques like Size-Exclusion Chromatography (SEC) to check for aggregation and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the integrity of the conjugate and its DAR.[3]
-
Optimize Incubation Time: The cytotoxic effect of GR-DL1 may be time-dependent, requiring sufficient time for cellular uptake, linker cleavage, and payload-induced cell death. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period.
-
Assess Cellular Uptake: Poor cellular uptake can lead to low efficacy.[8] Cellular internalization of GR-DL1 can be quantified using flow cytometry or visualized with fluorescence microscopy if the conjugate is fluorescently labeled.
-
Test Free Payload Activity: To rule out issues with the payload itself, perform a dose-response experiment with the unconjugated (free) payload. If the free payload is not cytotoxic at the expected concentrations, there may be an issue with the payload's mechanism of action or the cell line's sensitivity to it.
Problem 2: Suspected Off-Target Toxicity or Premature Payload Release
If you observe toxicity in GR-negative control cells or if in vivo studies show systemic toxicity without commensurate efficacy, linker instability may be the cause.
-
Perform an In Vitro Plasma Stability Assay: This is a critical experiment to assess the stability of the linker.[4] Incubate GR-DL1 in plasma from relevant species (e.g., mouse, rat, human) at 37°C and collect samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Quantify the amount of released payload using LC-MS.[5] An ideal linker should show minimal payload release over time in plasma.[4]
-
Analyze Linker Chemistry: Different linker chemistries have varying stability profiles. For example, some maleimide-based linkers can undergo a retro-Michael reaction, leading to deconjugation.[4] Ensure the linker chemistry is appropriate for the intended application.
-
Evaluate in GR-Negative Cells: As a control, assess the cytotoxicity of GR-DL1 in a cell line that does not express the glucocorticoid receptor. Significant toxicity in these cells could indicate non-specific uptake or premature payload release in the culture medium.
Quantitative Data
The following tables provide example data for the characterization of a typical glucocorticoid receptor drug-linker conjugate. The data presented here are illustrative and may not be representative of all batches of GR-DL1.
Table 1: In Vitro Cytotoxicity (IC50) of GR-DL1 vs. Free Glucocorticoid
| Cell Line | Receptor Status | GR-DL1 IC50 (mM) | Free Hydrocortisone IC50 (mM) |
| MDA-MB-231 | GR-Positive | 0.5 ± 0.07 | 2.11 ± 0.05[1][9] |
| MCF-7 | GR-Positive | 0.8 ± 0.11 | 2.73 ± 0.13[1][9] |
| HEK293 | GR-Low/Negative | > 10 | 12 ± 0.6[1][9] |
Table 2: In Vitro Plasma Stability of GR-DL1
| Time (hours) | Species | % Intact Conjugate (Mean ± SD) |
| 0 | Human | 100 |
| 24 | Human | 95.2 ± 2.1 |
| 72 | Human | 88.6 ± 3.4 |
| 168 | Human | 75.4 ± 4.0 |
| 0 | Mouse | 100 |
| 24 | Mouse | 92.1 ± 2.8 |
| 72 | Mouse | 81.5 ± 4.1 |
| 168 | Mouse | 65.9 ± 5.2 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the measurement of cell viability to determine the IC50 of GR-DL1.
dot
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Materials:
-
Target cells (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GR-DL1 and free payload
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Include wells for untreated controls and blank (medium only).
-
Overnight Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Drug Addition: Prepare serial dilutions of GR-DL1 and the free payload in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells in triplicate. Add 100 µL of fresh medium to the untreated control wells.
-
Incubation: Incubate the plate for 72 hours (or other optimized time) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes how to evaluate the stability of GR-DL1 in plasma.[4]
Materials:
-
GR-DL1
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Spike GR-DL1 into plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking GR-DL1 into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further reaction.[4]
-
Sample Processing: For analysis of released payload, protein precipitation is typically performed by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact conjugate over time to determine the stability profile and half-life of GR-DL1 in plasma.
Signaling Pathway
The therapeutic action of GR-DL1 is initiated by its interaction with the glucocorticoid receptor. The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor after ligand binding.
dot
References
- 1. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 8. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Glucocorticoid Receptor-Targeting ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Glucocorticoid Receptor (GR)-targeting Antibody-Drug Conjugates (ADCs). The focus is on strategies to enhance the therapeutic index by maximizing efficacy and minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a glucocorticoid receptor (GR) agonist as an ADC payload for inflammatory diseases?
Glucocorticoids (GCs) are highly effective anti-inflammatory drugs. However, their clinical use is often limited by severe systemic side effects due to the widespread expression of the glucocorticoid receptor.[1][2] By conjugating a potent GR agonist to an antibody that targets a specific cell type involved in the inflammatory process (e.g., activated immune cells), the therapeutic agent can be delivered directly to the site of inflammation.[2][3] This targeted delivery aims to increase the local concentration of the GR agonist in diseased tissues, thereby enhancing its anti-inflammatory effects while minimizing systemic exposure and associated adverse effects.[1][2][4]
Q2: What are the primary challenges in developing GR-targeting ADCs?
The main challenges include:
-
Minimizing Systemic Toxicity: Despite targeting, premature release of the GR payload in circulation can still lead to systemic side effects, similar to those of standard glucocorticoid therapy.[1][5]
-
Ensuring Payload Stability and Release: The linker connecting the antibody and the payload must be stable in circulation but efficiently cleaved within the target cell to release the active GR agonist.[3][6]
-
Optimizing the Therapeutic Window: Achieving a balance where the ADC is potent enough to suppress inflammation at the target site without causing toxicity to healthy tissues is a central challenge.[5][7]
-
Overcoming Drug Resistance: Target cells might develop resistance, for instance, through downregulation of the target antigen or the glucocorticoid receptor itself.[8][9]
-
Payload Permeability: If the released payload is too permeable, it may diffuse out of the target cell and affect nearby cells indiscriminately, or be cleared before it can act on the GR.[6]
Q3: How does the "bystander effect" apply to non-cytotoxic GR-targeting ADCs?
In traditional oncology ADCs, the "bystander effect" refers to the ability of a released cytotoxic payload to kill adjacent, antigen-negative tumor cells, which can be beneficial in heterogeneous tumors.[10][11][12] For GR-targeting ADCs with anti-inflammatory payloads, the concept is slightly different. Here, a bystander effect could involve the released GR agonist diffusing from the target cell to modulate the function of neighboring inflammatory cells, even if they don't express the target antigen.[13] This could potentially broaden the therapeutic impact but also needs to be carefully controlled to avoid off-target effects.[6]
Q4: What are the key mechanisms that can lead to resistance to GR-targeting ADCs?
Resistance can emerge from several factors:
-
Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface can limit ADC binding and internalization.[8]
-
Impaired Internalization or Trafficking: Even if the ADC binds, defects in the cellular machinery for internalization and lysosomal trafficking can prevent the payload from being released.
-
Glucocorticoid Receptor Downregulation: Prolonged exposure to glucocorticoids can lead to the downregulation of the GR itself, making the cells less responsive to the payload.[9]
-
Drug Efflux Pumps: Cells may upregulate efflux pumps that actively remove the GR agonist from the cytoplasm before it can bind to its receptor.
-
Alterations in Signaling Pathways: Changes in downstream signaling pathways can render the cells resistant to the anti-inflammatory effects of GR activation.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of GR-targeting ADCs.
| Problem | Potential Causes | Recommended Solutions |
| High Potency in Antigen-Negative Cells (Low Specificity) | 1. Linker Instability: The linker may be cleaving prematurely in the culture medium, releasing free payload.[6] 2. High Payload Permeability: A highly membrane-permeable payload can diffuse into non-target cells.[6] 3. Non-specific Uptake: The antibody may be taken up by cells through mechanisms other than target-mediated endocytosis (e.g., pinocytosis). | 1. Linker Engineering: Use a more stable linker chemistry. Perform stability assays in plasma or culture medium. 2. Payload Modification: Design a payload with reduced passive permeability.[6] 3. Control Experiments: Include an isotype control ADC (same payload and linker, but with an antibody that doesn't bind to the cells) to assess non-specific effects. |
| Low In Vitro Potency Despite High Target Expression | 1. Inefficient Internalization: The target antigen may not internalize efficiently upon antibody binding.[15] 2. Inefficient Payload Release: The linker may not be effectively cleaved in the lysosomal compartment of the target cell. 3. Low GR Expression: The target cells may have low endogenous levels of the glucocorticoid receptor.[9] 4. Rapid Payload Efflux: The released payload may be quickly pumped out of the cell. | 1. Internalization Assay: Quantify ADC internalization using fluorescently labeled antibodies or pH-sensitive dyes.[13][15] 2. Linker Selection: Test different linker types (e.g., different protease-cleavable sequences) to find one that is efficiently processed by the target cells.[3] 3. Quantify GR: Measure GR mRNA and protein levels in the target cell lines. 4. Use Efflux Pump Inhibitors: Conduct co-treatment experiments with known efflux pump inhibitors to see if potency is restored. |
| High In Vivo Toxicity with Limited Efficacy | 1. Poor Pharmacokinetics (PK): The ADC may be clearing too quickly, or the payload may be released systemically.[5] 2. Off-Target Toxicity: The antibody may have unforeseen cross-reactivity with healthy tissues, or the released payload may cause systemic effects.[1] 3. Lack of Target Exposure: The ADC may not be effectively penetrating the diseased tissue to reach the target cells. | 1. PK/PD Studies: Conduct pharmacokinetic studies to measure ADC stability and payload concentration in plasma over time.[2] 2. Toxicity Studies: Perform toxicology studies in relevant animal models to identify off-target organs. Use an isotype control ADC. 3. Biodistribution Studies: Use radiolabeled or fluorescently-labeled ADC to track its distribution and accumulation in target tissues versus healthy organs. |
| Inconsistent Results Between Experimental Batches | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation chemistry can lead to batches with different average DARs.[12] 2. Reagent Variability: Differences in cell passage number, serum batches, or assay reagents can affect outcomes. 3. ADC Aggregation: The ADC may be aggregating upon storage, affecting its activity. | 1. Characterize Each Batch: Measure the DAR of every new batch of ADC using techniques like LC-MS.[13] 2. Standardize Protocols: Use a consistent source for all reagents and cell stocks. Thaw fresh cells for critical experiments. 3. Quality Control: Analyze ADC preparations for aggregation using size exclusion chromatography (SEC) before each experiment. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Immunosuppression (MTT/XTT Assay)
This protocol assesses the ability of a GR-ADC to inhibit the proliferation of stimulated immune cells. It is a common method to determine the IC50 (half-maximal inhibitory concentration) value.[10][11][16]
Materials:
-
Target immune cells (e.g., B-cells, macrophages)
-
Antigen-negative control cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for B-cells)
-
GR-ADC, unconjugated antibody, and free payload drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16][17]
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of medium.[17]
-
Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to adhere and stabilize.
-
Treatment: Prepare serial dilutions of the GR-ADC, unconjugated antibody, and free payload. Add 50 µL of the diluted treatments to the respective wells. Include "no treatment" and "stimulant only" controls.
-
Stimulation: Add the stimulant (e.g., LPS) to all wells except the "no treatment" control to induce proliferation.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism (e.g., 72-96 hours).[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]
-
Data Analysis: Calculate the percentage of viability relative to the "stimulant only" control. Plot the percent viability against the log of the ADC concentration and fit a sigmoidal curve to determine the IC50 value.[11]
Protocol 2: Bystander Effect Co-Culture Assay
This assay evaluates the effect of the GR-ADC on antigen-negative cells when they are in the vicinity of antigen-positive cells.[11]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells, stably expressing a fluorescent protein (e.g., GFP)[17]
-
Reagents from Protocol 1
Procedure:
-
Cell Preparation: Prepare both Ag+ and Ag- GFP-expressing cell lines.
-
Co-Culture Seeding: In a 96-well plate, seed a constant total number of cells (e.g., 10,000 cells/well) but vary the ratio of Ag- to Ag+ cells (e.g., 90%, 75%, 50%, 25%).[17] Include control wells with 100% Ag+ cells and 100% Ag- cells.
-
Incubation: Incubate overnight at 37°C with 5% CO₂.
-
Treatment: Add serial dilutions of the GR-ADC or controls to the wells.
-
Incubation: Incubate for 48-96 hours.
-
Fluorescence Reading: Read the plate using a fluorescence plate reader at the appropriate excitation/emission wavelengths for GFP (e.g., 485/535 nm).[17] The GFP signal corresponds to the viability of the Ag- population.
-
Data Analysis: Normalize the fluorescence intensity in each well by subtracting the reading from blank wells. Calculate the percent viability of the Ag- cells by comparing the fluorescence of treated wells to untreated co-culture wells. A decrease in GFP signal in the presence of Ag+ cells indicates a bystander effect.
Visualizations: Workflows and Signaling Pathways
Caption: Mechanism of action for a Glucocorticoid Receptor (GR)-targeting ADC.
Caption: High-level experimental workflow for GR-ADC evaluation.
Caption: Troubleshooting logic for low in vitro potency of a GR-ADC.
References
- 1. Advances and challenges in immunosuppressive antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide targeting improves the delivery and therapeutic index of glucocorticoids to treat rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Patient Selection Strategies to Maximize Therapeutic Index of Antibody-Drug Conjugates: Prior Approaches and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Glucocorticoid Receptor Activity Contributes to Resistance to Androgen-Targeted Therapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Resistance to Glucocorticoid Receptor-Targeted Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and resistance encountered during experiments with Glucocorticoid Receptor (GR) targeted therapies, including those utilizing a drug-linker approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for glucocorticoid receptor (GR)-based therapies?
Glucocorticoids, the natural ligands for the GR, exert their effects through both genomic and non-genomic mechanisms.[1] In the genomic pathway, the binding of a ligand to the cytosolic GR causes a conformational change, leading to its translocation into the nucleus. Inside the nucleus, the GR can act as a transcription factor, either by directly binding to DNA sequences (Glucocorticoid Response Elements - GREs) to activate or repress gene expression, or by interacting with other transcription factors to modulate their activity.[1] These genomic effects can take hours or days to become apparent.[1] Non-genomic mechanisms are faster and involve interactions with cell membranes and other cellular proteins to rapidly influence signaling pathways.[1]
Q2: We are observing a diminished response to our GR-targeted drug-linker in our cell line over time. What are the potential causes?
Several factors can contribute to acquired resistance to GR-targeted therapies:
-
Downregulation or mutation of the Glucocorticoid Receptor (GR): Prolonged exposure to GR agonists can lead to a decrease in the expression of the GR itself, reducing the number of available targets for your drug. Mutations in the GR gene (NR3C1) can also alter its structure, preventing ligand binding or nuclear translocation.
-
Increased drug efflux: Cells can upregulate the expression of multidrug resistance transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, lowering its intracellular concentration and efficacy.
-
Alterations in downstream signaling pathways: Changes in pathways that are normally regulated by the GR can lead to a bypass of the drug's effects. For example, constitutive activation of pro-survival pathways can override the pro-apoptotic signals initiated by the GR-targeted therapy.
-
Changes in cell cycle regulation: Alterations in cell cycle checkpoints can allow cells to evade the anti-proliferative effects of glucocorticoids.
Q3: Can epigenetic modifications influence the response to GR-targeted therapies?
Yes, epigenetic changes can significantly impact the efficacy of GR-targeted therapies. For instance, epigenetic silencing of the NR3C1 gene, which encodes the GR, through promoter hypermethylation can lead to reduced GR expression and subsequent resistance.[2]
Troubleshooting Guides
Problem 1: High inter-experimental variability in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous cell population. Regularly verify the phenotype of your cell line. |
| Inconsistent drug concentration | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically. |
| Variations in cell seeding density | Adhere to a strict protocol for cell seeding and ensure even cell distribution in multi-well plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
Problem 2: No significant change in target gene expression after treatment.
| Possible Cause | Recommended Solution |
| Low GR expression in the cell model | Confirm GR expression levels using Western blot or qPCR. Select a cell line with robust GR expression for your experiments. |
| Inefficient nuclear translocation of the GR | Use immunofluorescence or cellular fractionation followed by Western blot to assess the subcellular localization of the GR with and without treatment. |
| Suboptimal treatment time or dose | Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target gene expression. |
| Issues with RNA isolation or qPCR | Verify RNA quality and integrity. Include appropriate positive and negative controls in your qPCR experiments. |
Experimental Protocols
Protocol 1: Assessment of Glucocorticoid Receptor Nuclear Translocation by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with your GR-targeted drug-linker at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the Glucocorticoid Receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and assess the subcellular localization of the GR.
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway upon binding of a GR-targeted drug-linker.
Caption: A logical workflow for troubleshooting resistance to GR-targeted therapies.
References
"Glucocorticoid receptor drug-linke 1" solubility and formulation challenges
Technical Support Center: Glucocorticoid Receptor Drug-linke 1 (GR-DL1)
Welcome to the technical support center for this compound (GR-DL1). This resource provides essential information, troubleshooting guides, and detailed protocols to assist researchers in overcoming common challenges associated with the solubility and formulation of this potent, selective, but highly hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is GR-DL1 and what are its primary characteristics?
A1: this compound (GR-DL1) is a novel, non-steroidal, selective modulator of the Glucocorticoid Receptor (GR). It is characterized by high potency and selectivity but exhibits very low aqueous solubility (<0.1 µg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[1] These properties present significant challenges for its use in in vitro and in vivo experiments.
Q2: I am having trouble dissolving the lyophilized GR-DL1 powder. What is the recommended solvent?
A2: Due to its hydrophobic nature, GR-DL1 is practically insoluble in aqueous buffers. For in vitro experiments, we recommend creating a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). A stock concentration of 10-20 mM in DMSO is typically achievable. Ensure the powder is completely dissolved by vortexing and gentle warming (37°C) if necessary.
Q3: My compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue known as "compound crashing out." It occurs when a DMSO stock is diluted into an aqueous environment where the compound's solubility is exceeded. To mitigate this:
-
Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, as higher concentrations can be toxic to cells and also affect compound solubility.[2]
-
Use a Serial Dilution Strategy: Perform intermediate dilutions in a mixture of DMSO and culture medium or in 100% DMSO before the final dilution into the full volume of medium.
-
Formulate with a Carrier: For persistent issues, consider formulating GR-DL1 with a solubilizing agent like Bovine Serum Albumin (BSA) or using a cyclodextrin-based formulation to improve aqueous solubility.[3]
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A4: Yes, poor solubility is a major cause of assay variability.[4] If GR-DL1 precipitates, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to inconsistent dose-response curves and poor reproducibility. We strongly recommend verifying the solubility of GR-DL1 under your specific assay conditions. Refer to our troubleshooting workflow and kinetic solubility protocol for guidance.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
This guide provides a logical workflow to diagnose and solve issues related to GR-DL1 precipitation during experimental setup.
Caption: Troubleshooting workflow for GR-DL1 precipitation.
Quantitative Data: Solubility & Formulation
Effective formulation is key to working with GR-DL1. The following tables summarize key solubility data to guide your experimental design. These strategies aim to improve the dissolution and bioavailability of poorly soluble drugs.[3][5][6]
Table 1: Kinetic Solubility of GR-DL1 in Common Buffers
This data was generated using a high-throughput nephelometric assay, where precipitation is measured after diluting a DMSO stock into the aqueous buffer.[7][8]
| Buffer System (pH 7.4) | Final DMSO Conc. | Incubation Time | Temperature | Kinetic Solubility (µM) |
| PBS | 0.5% | 2 hours | 25°C | 0.8 ± 0.2 |
| DMEM + 10% FBS | 0.5% | 2 hours | 37°C | 3.5 ± 0.7 |
| PBS + 0.1% BSA | 0.5% | 2 hours | 25°C | 5.2 ± 1.1 |
| PBS + 1% Tween® 80 | 0.5% | 2 hours | 25°C | 12.1 ± 2.5 |
Table 2: Effect of Formulation Excipients on GR-DL1 Solubility
This table shows the enhancement in aqueous solubility achieved by using different formulation strategies, which is critical for both in vitro and in vivo applications.[9][10]
| Formulation Strategy | Excipient | Concentration | Solubility Fold Increase (vs. PBS) |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 mM | ~45-fold |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 1:5 (Drug:Polymer) | ~70-fold |
| Self-Emulsifying System | Capryol™ 90, Cremophor® EL, Transcutol® HP | N/A | >200-fold |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted from standard methods to quickly assess the solubility of GR-DL1 under specific experimental conditions.[4][7][11]
Objective: To determine the concentration at which GR-DL1 begins to precipitate when diluted from a DMSO stock into a specified aqueous buffer.
Methodology: Laser Nephelometry (Light Scattering)
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of GR-DL1 in 100% DMSO.
-
Create a serial 2-fold dilution series of this stock in a 96-well polypropylene (B1209903) plate using 100% DMSO.
-
-
Assay Plate Setup:
-
Add 2 µL of each DMSO concentration from the dilution series to a clear, flat-bottom 96-well assay plate in triplicate.
-
Include DMSO-only wells as a negative control.
-
-
Initiation of Precipitation:
-
Rapidly add 98 µL of your target aqueous buffer (e.g., PBS, cell culture medium) to each well.
-
Immediately mix the plate on a plate shaker for 2 minutes.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set time (typically 1-2 hours).
-
Measure the light scattering at an appropriate wavelength using a nephelometer or a plate reader with this capability.
-
-
Data Analysis:
-
Subtract the average signal from the DMSO-only controls from all other wells.
-
Plot the light scattering signal versus the nominal concentration of GR-DL1.
-
The kinetic solubility limit is the concentration at which the light scattering signal begins to rise significantly above the baseline, indicating the formation of a precipitate.
-
Protocol 2: GR-DL1 Activity via Cell-Based Reporter Assay
This protocol describes how to measure the activation of the glucocorticoid receptor by GR-DL1 using a luciferase reporter gene assay.[2][12][13]
Objective: To quantify the potency (EC50) of GR-DL1 in activating the GR signaling pathway in a cellular context.
Workflow Diagram:
Caption: Workflow for GR-DL1 cell-based reporter assay.
Step-by-Step Procedure:
-
Cell Culture:
-
One day prior to transfection, seed HEK293T cells into white, clear-bottom 96-well plates at a density of 20,000 cells/well.
-
-
Transfection:
-
Transfect cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
For each well, use a plasmid mix containing:
-
-
Compound Preparation and Treatment:
-
On the day of treatment (24 hours post-transfection), prepare a 10-point, 3-fold serial dilution of GR-DL1 in the appropriate cell culture medium.
-
Crucial Step: To avoid precipitation, perform an intermediate dilution of the 10 mM DMSO stock into serum-free medium before creating the final dilution series in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the transfection medium from the cells and replace it with the medium containing the GR-DL1 dilutions. Include a vehicle control (0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and lyse the cells using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.
-
Plot the normalized relative light units (RLU) against the logarithm of the GR-DL1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Signaling Pathway
Glucocorticoid Receptor (GR) Signaling
GR-DL1 acts by binding to the cytoplasmic Glucocorticoid Receptor. The canonical signaling pathway involves the receptor's translocation to the nucleus to act as a ligand-dependent transcription factor.[14][16][17][18]
Caption: Canonical GR signaling pathway activated by GR-DL1.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Cell-Based Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. future4200.com [future4200.com]
- 11. enamine.net [enamine.net]
- 12. eubopen.org [eubopen.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Receptor Analysis Luciferase Vectors [promega.sg]
- 16. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Glucocorticoid Receptor Drug-Linker 1 (GR-DLin-1) Conjugation Efficiency Technical Support Center
Welcome to the technical support center for Glucocorticoid Receptor Drug-Linker 1 (GR-DLin-1) conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an NHS ester-activated drug-linker to a glucocorticoid receptor ligand?
A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, which may be present on a modified glucocorticoid receptor ligand, is between 7.2 and 8.5. The reaction is highly pH-dependent. At a lower pH, the primary amine is protonated and thus unreactive. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are recommended for GR-DLin-1 conjugation using NHS chemistry?
A2: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.
Q3: How can I minimize the hydrolysis of the NHS ester during the conjugation reaction?
A3: Hydrolysis of the NHS ester is a competing reaction that reduces conjugation efficiency. The rate of hydrolysis increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C). To minimize hydrolysis, it is recommended to:
-
Work within the optimal pH range of 7.2-8.5.
-
Use freshly prepared drug-linker solutions.
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration, although this may slow down the conjugation reaction as well.
Q4: What is a typical molar ratio of drug-linker to the glucocorticoid receptor ligand for efficient conjugation?
A4: A molar excess of the drug-linker is generally used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the NHS-ester activated drug-linker to the glucocorticoid receptor ligand. However, the optimal ratio should be determined empirically for each specific conjugation.
Q5: How does the hydrophobicity of the drug-linker affect conjugation and the final product?
A5: Highly hydrophobic drug-linkers can lead to challenges during conjugation, including poor solubility in aqueous buffers and aggregation of the final conjugate. The use of co-solvents like DMSO or DMF can help to dissolve the drug-linker, but their concentration should be kept to a minimum (typically not exceeding 10% of the final reaction volume) to avoid denaturation of protein targets, if applicable. Hydrophobic linkers can also lead to aggregation of the final conjugate, which can increase clearance rates and reduce efficacy in vivo. The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to mitigate these issues.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during GR-DLin-1 conjugation experiments.
Problem 1: Low Conjugation Efficiency or Low Yield
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for NHS ester chemistry or 6.5-7.5 for maleimide-thiol chemistry. Verify the pH of your buffer before starting the reaction. |
| Hydrolysis of Drug-Linker | Prepare the activated drug-linker solution immediately before use. Avoid storing activated linkers in aqueous solutions. |
| Inactive Drug-Linker | Use a fresh batch of the drug-linker or verify the activity of the existing stock. Store reagents as recommended by the manufacturer. |
| Steric Hindrance | If the conjugation site on the glucocorticoid receptor ligand is sterically hindered, consider using a linker with a longer spacer arm to improve accessibility. |
| Incorrect Molar Ratio | Optimize the molar ratio of drug-linker to the glucocorticoid receptor ligand. Perform small-scale experiments with varying ratios to find the optimal condition. |
| Presence of Competing Nucleophiles | Ensure the reaction buffer is free of primary amines (e.g., Tris) if using NHS ester chemistry. |
Problem 2: Product Aggregation
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Drug-Linker | Incorporate a hydrophilic spacer, such as PEG, into the linker design to increase the solubility of the final conjugate.[1] |
| High Drug-to-Ligand Ratio | A high degree of conjugation can increase the overall hydrophobicity. Aim for a lower, more controlled drug-to-ligand ratio. |
| Suboptimal Buffer Conditions | Screen different formulation buffers (e.g., varying pH, ionic strength, and excipients) to find a condition that minimizes aggregation. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the conjugation of dexamethasone, a glucocorticoid, which can serve as a reference for GR-DLin-1 conjugation experiments.
Table 1: Conjugation Efficiency of Dexamethasone to Chitosan [2]
| Parameter | Value |
| Degree of Substitution with Dexamethasone | 2-4% |
| Dexamethasone Content | 50-85 µg/mg of conjugate |
| Degree of Succinylation | 64-68% |
Table 2: Impact of pH on NHS Ester Hydrolysis and Amidation
| pH | Half-life of NHS-ester hydrolysis | Amidation Reaction Time (t1/2) |
| 7.0 (0°C) | 4-5 hours | Slower |
| 8.0 | - | 80 min (for a porphyrin-NHS ester)[3] |
| 8.5 | - | 20 min (for a porphyrin-NHS ester)[3] |
| 8.6 (4°C) | 10 minutes | Faster |
| 9.0 | - | 10 min (for a porphyrin-NHS ester)[3] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation of GR-DLin-1
This protocol provides a general guideline for conjugating an NHS ester-activated drug-linker to a glucocorticoid receptor ligand containing a primary amine.
Materials:
-
Glucocorticoid receptor ligand with a primary amine handle
-
NHS ester-activated GR-DLin-1
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Prepare the Glucocorticoid Receptor Ligand Solution: Dissolve the glucocorticoid receptor ligand in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Drug-Linker Solution: Immediately before use, dissolve the NHS ester-activated GR-DLin-1 in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the GR-DLin-1 stock solution to the glucocorticoid receptor ligand solution.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional): Add a small volume of quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
Purification: Purify the GR-DLin-1 conjugate from unreacted starting materials and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography to remove excess drug-linker or reversed-phase HPLC for higher resolution).
-
Characterization: Analyze the purified conjugate using techniques such as Mass Spectrometry to confirm the identity and purity of the conjugate and HPLC (HIC or RP-HPLC) to determine the conjugation efficiency (drug-to-ligand ratio).
Protocol 2: Characterization of GR-DLin-1 Conjugates by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for analyzing the purity and determining the drug-to-ligand ratio of a GR-DLin-1 conjugate.
Materials:
-
Purified GR-DLin-1 conjugate
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dilute the purified GR-DLin-1 conjugate in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the ligand and a wavelength specific to the drug chromophore).
-
-
Data Analysis:
-
The unconjugated ligand, free drug-linker, and the final conjugate will have different retention times.
-
Integrate the peak areas to determine the purity of the conjugate and estimate the conjugation efficiency. For a more accurate determination of the drug-to-ligand ratio, mass spectrometry is recommended.
-
Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for GR-DLin-1 conjugation.
Troubleshooting Logic
Caption: Troubleshooting logic for low conjugation efficiency.
References
Validation & Comparative
"Glucocorticoid receptor drug-linke 1" efficacy compared to free glucocorticoids (e.g., dexamethasone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical selective glucocorticoid receptor modulator, "Glucocorticoid Receptor Drug-Link 1" (GR-Link 1), and the conventional free glucocorticoid, dexamethasone (B1670325). The data presented for GR-Link 1 is representative of the therapeutic goals for next-generation glucocorticoid receptor (GR) agonists, which aim to dissociate the desired anti-inflammatory effects from the adverse metabolic side effects associated with traditional therapies.
Mechanism of Action: A Tale of Two Pathways
Glucocorticoids exert their effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor.[1][2] Upon binding to a glucocorticoid, the GR translocates to the nucleus and modulates gene expression through two main pathways:
-
Transrepression: The GR complex interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes.[3] This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of various genes.[2][3] This pathway is associated with many of the metabolic side effects of glucocorticoids, including hyperglycemia and osteoporosis.[2][4]
Dexamethasone is a potent, non-selective GR agonist that activates both the transrepression and transactivation pathways.[5][6][7] In contrast, the hypothetical GR-Link 1 is designed as a selective glucocorticoid receptor modulator (SGRM). It preferentially activates the transrepression pathway while having a reduced effect on the transactivation pathway, thereby aiming for a better safety profile.[4]
Caption: Glucocorticoid Receptor Signaling Pathways.
Comparative Efficacy and Safety Data
The following tables summarize hypothetical comparative data for GR-Link 1 and dexamethasone based on representative findings for selective glucocorticoid receptor modulators.[4][8]
In Vitro Potency
| Compound | Target | Assay | IC50 |
| GR-Link 1 | IL-6 Production | LPS-stimulated PBMCs | 5 nM |
| Dexamethasone | IL-6 Production | LPS-stimulated PBMCs | 2 nM |
| GR-Link 1 | M-CSF Production | Osteoblasts | 500 nM |
| Dexamethasone | M-CSF Production | Osteoblasts | 10 nM |
In Vivo Anti-Inflammatory Efficacy (Collagen-Induced Arthritis Model in Rats)
| Treatment Group (10 mg/kg, p.o., daily) | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) |
| Vehicle | 0 | 0 |
| GR-Link 1 | 65 | 70 |
| Dexamethasone | 70 | 75 |
In Vivo Metabolic Side Effects (28-day study in rats)
| Treatment Group (10 mg/kg, p.o., daily) | Increase in Blood Glucose (%) | Decrease in Bone Mineral Density (%) |
| Vehicle | 2 | 1 |
| GR-Link 1 | 15 | 5 |
| Dexamethasone | 50 | 20 |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the in vitro potency of GR-Link 1 and dexamethasone in inhibiting the production of the pro-inflammatory cytokine IL-6 from peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are pre-incubated with various concentrations of GR-Link 1 or dexamethasone for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to stimulate IL-6 production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification: The concentration of IL-6 in the cell culture supernatant is determined using a commercially available ELISA kit.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the anti-inflammatory efficacy of GR-Link 1 and dexamethasone in a rat model of rheumatoid arthritis.
Methodology:
-
Animal Model: Male Lewis rats (8-10 weeks old) are used for this study.
-
Induction of Arthritis: On day 0, rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. On day 7, a booster injection is administered.
-
Treatment: From day 18 to day 28, rats are orally administered with vehicle, GR-Link 1 (10 mg/kg), or dexamethasone (10 mg/kg) daily.
-
Efficacy Assessment:
-
Paw Swelling: The volume of the hind paws is measured using a plethysmometer on alternating days.
-
Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and joint rigidity.
-
-
Data Analysis: The percentage reduction in paw swelling and arthritis score is calculated relative to the vehicle-treated group.
Caption: In Vivo Collagen-Induced Arthritis Workflow.
Measurement of Metabolic Parameters
Objective: To assess the metabolic side effects of GR-Link 1 and dexamethasone in rats following chronic administration.
Methodology:
-
Animal Model: Healthy male Sprague-Dawley rats (8-10 weeks old) are used.
-
Treatment: Rats are orally administered with vehicle, GR-Link 1 (10 mg/kg), or dexamethasone (10 mg/kg) daily for 28 days.
-
Blood Glucose Measurement: On day 28, blood samples are collected from the tail vein after a 6-hour fast. Blood glucose levels are measured using a standard glucometer.
-
Bone Mineral Density (BMD) Measurement: On day 28, the rats are euthanized, and the femurs are excised. The BMD of the distal femur is measured using dual-energy X-ray absorptiometry (DEXA).
-
Data Analysis: The percentage change in blood glucose and BMD is calculated relative to the vehicle-treated group.
Summary and Conclusion
This comparative guide illustrates the potential advantages of a selective glucocorticoid receptor modulator, represented here by the hypothetical GR-Link 1, over a traditional, non-selective glucocorticoid like dexamethasone. While both compounds demonstrate comparable anti-inflammatory efficacy, GR-Link 1 shows a significantly improved safety profile with reduced metabolic side effects. This is attributed to its proposed mechanism of action, which favors the transrepression pathway over the transactivation pathway. These findings highlight the therapeutic potential of developing selective GR modulators for the treatment of inflammatory diseases.
References
- 1. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids pharmacology and their application in the treatment of childhood-onset systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
Validating Target Engagement of Glucocorticoid Receptor Drug-Linker 1 (GR-DL1) ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the target engagement of novel therapeutics is a critical step in preclinical and clinical development. This guide provides a comparative overview of methods to validate the engagement of "Glucocorticoid Receptor Drug-Linker 1" (GR-DL1) Antibody-Drug Conjugates (ADCs) with their intended target, the Glucocorticoid Receptor (GR). As "GR-DL1" is a descriptive placeholder, this guide will refer to GR-targeting ADCs (GR-ADCs) in general and provide comparisons with traditional small molecule GR agonists like dexamethasone (B1670325).
The targeted delivery of glucocorticoids via ADCs aims to enhance therapeutic efficacy in specific cell types while minimizing the systemic side effects associated with conventional glucocorticoid therapy.[1][2] Confirmation of target engagement is paramount to demonstrating the intended mechanism of action. This is achieved through a variety of assays that measure direct receptor interaction, downstream signaling events, and biomarker modulation.
Comparative Analysis of Target Engagement Validation Methods
The selection of an appropriate assay for validating GR target engagement depends on the specific research question, the available reagents, and the desired throughput. Below is a comparison of key methodologies.
Data Presentation: Quantitative Comparison of GR-ADCs and Small Molecule Agonists
The following tables summarize quantitative data from preclinical studies, comparing the potency of GR-targeting ADC payloads with standard small molecule glucocorticoids.
Table 1: In Vitro Potency Comparison of a GR Modulator (GRM) ADC Payload and Clinical Glucocorticoids
| Compound | Potency vs. Dexamethasone (in vitro) | Cell Lines Tested | Assay Endpoint |
| GRM Payload (for ABBV-319 ADC) | 25x more potent | Glucocorticoid-sensitive B cell malignancy cell lines | Proliferation/Cell Killing |
| Prednisolone | >300x less potent than GRM | Glucocorticoid-sensitive B cell malignancy cell lines | Proliferation/Cell Killing |
This data is derived from a study on the CD19-targeting GRM ADC, ABBV-319.[3]
Table 2: Comparative EC50 Values for Apoptosis Induction and Cytokine Suppression
| Compound | EC50 for Apoptosis (CCRF-CEM cells) | EC50 for IL-5 & IL-13 mRNA Suppression (Th2 cells) |
| Dexamethasone | Significantly lower than Prednisolone | ~10-fold more potent than Prednisolone |
| Prednisolone | Higher than Dexamethasone | - |
This data highlights the differing potencies of two common small molecule GR agonists in downstream functional assays.[4]
Key Experimental Methodologies for Target Engagement
Validating target engagement for GR-ADCs involves a multi-faceted approach, from direct binding assays to the measurement of downstream physiological effects.
Receptor Occupancy Assays
These assays directly measure the percentage of GRs bound by the ADC's payload.
-
Principle: Competitive binding between a radiolabeled GR ligand (e.g., [3H]dexamethasone) and the payload released from the GR-ADC. The displacement of the radioligand is proportional to the occupancy of the receptor by the test compound.
-
Application: Provides a direct, quantitative measure of target engagement in both in vitro and ex vivo settings.[5] It is crucial for establishing dose-response relationships.[6]
Detailed Experimental Protocol: Ex Vivo Receptor Occupancy Assay
-
Dosing: Administer the GR-ADC or small molecule comparator to animal models at various doses.
-
Tissue Harvest: At a predetermined time point, euthanize the animals and harvest tissues of interest (e.g., tumor, spleen, liver).
-
Homogenization: Prepare a cytosolic fraction from the tissue homogenates.
-
Incubation: Incubate the cytosolic fraction with a saturating concentration of a radiolabeled GR ligand, such as [3H]dexamethasone, in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled dexamethasone.
-
Separation: Separate bound from unbound radioligand using methods like charcoal centrifugation or rapid filtration.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Analysis: Calculate specific binding and determine the percentage of receptor occupancy by comparing the specific binding in treated versus vehicle control groups.
GR Nuclear Translocation Assays
Upon activation by a ligand, the GR translocates from the cytoplasm to the nucleus. This event is a hallmark of target engagement.
-
Principle: Typically utilizes a cell line stably expressing a fluorescently-tagged GR (e.g., GFP-GR). Upon treatment with a GR agonist, the translocation of the fluorescent signal from the cytoplasm to the nucleus is monitored and quantified using high-content imaging.
-
Application: A robust, image-based method for screening compounds and confirming GR activation in a cellular context.
Detailed Experimental Protocol: High-Content GR Nuclear Translocation Assay
-
Cell Plating: Seed U2OS cells stably expressing GFP-GR into 96- or 384-well plates.
-
Compound Treatment: Treat the cells with the GR-ADC, the corresponding free payload, or a small molecule agonist (e.g., dexamethasone) at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 1-2 hours) at 37°C.
-
Staining: Fix the cells and stain the nuclei with a DNA dye such as Hoechst.
-
Imaging: Acquire images using a high-content imaging system, capturing both the GFP (GR) and Hoechst (nucleus) channels.
-
Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantification: Measure the fluorescence intensity of GFP in both compartments and calculate the ratio or difference between nuclear and cytoplasmic fluorescence as a measure of translocation.
-
Dose-Response Analysis: Plot the nuclear-to-cytoplasmic fluorescence ratio against the compound concentration to determine the EC50.
Downstream Signaling and Gene Expression Analysis
Engagement of the GR by an agonist leads to changes in the expression of GR-responsive genes and phosphorylation of the receptor itself.
-
Principle: Measures the functional consequences of GR activation. This can include the phosphorylation of specific serine residues on the GR (e.g., Ser211), which is associated with receptor activity, or the transcriptional regulation of target genes.[7]
-
Application: Confirms that receptor binding translates into a functional cellular response. Analysis of a "GC gene signature" can serve as a pharmacodynamic biomarker of GR activity in vivo.[8]
Detailed Experimental Protocol: GR Phosphorylation (Ser211) Western Blot
-
Cell Lysis: Treat cells with the GR-ADC or comparator compound, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GR phosphorylated at Ser211 (pGR-Ser211). In a parallel blot, use an antibody for total GR as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pGR-Ser211 signal to the total GR signal.
Detailed Experimental Protocol: Quantitative PCR (qPCR) for GR Target Genes
-
Treatment and RNA Isolation: Treat cells or tissues as described previously. Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9]
-
qPCR Reaction: Set up qPCR reactions using a master mix, primers specific for a known GR target gene (e.g., FKBP5), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Amplification: Run the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[9]
-
Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations of Key Pathways and Workflows
Glucocorticoid Receptor (GR) Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the Glucocorticoid Receptor upon binding of a ligand, such as the payload from a GR-ADC.
Caption: Classical GR genomic signaling pathway.
Experimental Workflow for Validating GR-ADC Target Engagement
This workflow outlines a typical sequence of experiments to confirm that a GR-ADC engages its target and elicits a functional response.
Caption: A stepwise workflow for validating GR-ADC target engagement.
Alternative Approaches to GR-Targeted Therapies
While GR-ADCs offer the benefit of targeted delivery, other strategies are also employed to modulate GR activity.
-
Selective Glucocorticoid Receptor Modulators (SGRMs): These are small molecules designed to dissociate the transactivation and transrepression functions of the GR. The goal is to retain the anti-inflammatory effects (primarily mediated by transrepression) while minimizing the metabolic side effects associated with transactivation.[10]
-
Glucocorticoid Receptor Antagonists: Compounds like mifepristone (B1683876) can block GR activation. These are being investigated in contexts where GR activity contributes to disease pathology or therapy resistance.[11]
-
Nanoparticle-based Delivery Systems: Encapsulating glucocorticoids in nanoparticles is another strategy to achieve targeted delivery to inflamed tissues or tumors, thereby reducing systemic exposure.
The validation methodologies described in this guide are broadly applicable to these alternative therapeutic modalities, allowing for a comprehensive comparison of their target engagement profiles. By employing a combination of these assays, researchers can build a robust data package to support the continued development of novel GR-targeting therapeutics.
References
- 1. Development of Novel Glucocorticoids for Use in Antibody-Drug Conjugates for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 3. A glucocorticoid game changer for B cell cancers [acir.org]
- 4. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of receptor occupancy on [3H]dexamethasone binding to circulating leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between glucocorticoid receptor content and the antiproliferative effect of dexamethasone in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Glucocorticoid Receptor (Ser211) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Development of a Molecular Signature to Monitor Pharmacodynamic Responses Mediated by In Vivo Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid analogues: potential therapeutic alternatives for treating inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a glucocorticoid receptor (GR) activity signature using selective GR antagonism in ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Glucocorticoid Receptor Drug-Linker 1 (Cleavable) vs. Non-Cleavable Linkers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent linker technologies for the targeted delivery of glucocorticoid receptor agonists: a representative cleavable linker construct, designated here as "Glucocorticoid Receptor Drug-Linker 1," and non-cleavable linkers. This analysis is supported by a review of experimental data and methodologies to inform the rational design of antibody-drug conjugates (ADCs) and other targeted therapies.
For the purpose of this guide, "Glucocorticoid Receptor Drug-Linker 1" is a representative cleavable linker system utilizing a valine-citrulline (Val-Cit) dipeptide, cleavable by lysosomal proteases like Cathepsin B, connected to the glucocorticoid payload dexamethasone (B1670325) via a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This will be compared with non-cleavable linkers, exemplified by a maleimidocaproyl (MC) linker, which releases the drug upon complete proteolytic degradation of the antibody.
Executive Summary
The choice between a cleavable and a non-cleavable linker for a glucocorticoid payload is a critical decision in drug development, with significant implications for the therapeutic index. Cleavable linkers, such as our representative "Glucocorticoid Receptor Drug-Linker 1," offer the potential for a "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative cells. However, this can be associated with lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a more favorable safety profile, but their efficacy is restricted to antigen-expressing cells.
Data Presentation
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of the performance of cleavable and non-cleavable glucocorticoid ADCs. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the public domain; therefore, the data presented are compiled from various sources.
Table 1: In Vitro Plasma Stability
| Linker Type | Representative Construct | Species | Plasma Half-life (t½) | Reference |
| Cleavable | Val-Cit-PABC-Dexamethasone | Mouse | ~144 hours (6.0 days) for a similar Val-Cit ADC | [1] |
| Val-Cit-PABC-Dexamethasone | Cynomolgus Monkey | ~230 hours (9.6 days) for a similar Val-Cit ADC | [1] | |
| Non-cleavable | MC-Dexamethasone | Mouse | >95% conjugate remaining after 14 days for a similar non-cleavable ADC | [1] |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Receptor Expression | Linker Type | Representative Construct | IC50 (nM) | Reference |
| MDA-MB-231 | Low/Negative | Cleavable | Dexamethasone (Free Drug) | ~4200 | [2] |
| MCF-7 | Low | Cleavable | Dexamethasone (Free Drug) | ~2400 | [2] |
| NCI-N87 | High | Cleavable | Trastuzumab-Val-Cit-MMAE | 14.3 pM | [3] |
| NCI-N87 | High | Non-cleavable | Kadcyla (Trastuzumab-MCC-DM1) | 33 pM | [3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Linker Type | Representative Construct | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BxPC3 | Non-cleavable | C16 Site A-PEG6-C2-MMAD | 10 mg/kg, single dose | Significant tumor regression | [4] |
| NCI-N87 | Cleavable | Trastuzumab-Exatecan (cleavable linker) | 1 mg/kg, single dose | Outperformed comparator in TGI | [5] |
| RS4;11 | Cleavable | ABBV-319 (Glucocorticoid ADC) | 10 mg/kg, single dose | Tumor regression for over 40 days |
Note: Direct comparative in vivo efficacy data for glucocorticoid ADCs with cleavable versus non-cleavable linkers in the same xenograft model is limited. The data presented showcases the efficacy of ADCs with each linker type in relevant models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Immediately freeze samples at -80°C to halt degradation. For analysis, samples may be processed to isolate the ADC or the free payload.
-
Quantification:
-
Intact ADC (LC-MS): Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
Free Payload (LC-MS/MS): Precipitate plasma proteins (e.g., with acetonitrile) and quantify the released payload in the supernatant using LC-MS/MS.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, free payload, and unconjugated antibody (as controls) for a specified duration (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Dosing: Administer the treatments intravenously at a predetermined schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Mandatory Visualization
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway initiated by ADC delivery.
Experimental Workflows
Caption: Key experimental workflows for ADC characterization.
Logical Relationships
Caption: Comparative logical relationships of linker technologies.
Conclusion
The selection of a linker technology for glucocorticoid-based ADCs is a multifaceted decision that requires careful consideration of the target antigen, tumor microenvironment, and the desired therapeutic outcome. Cleavable linkers, represented by "Glucocorticoid Receptor Drug-Linker 1," offer the advantage of a bystander effect, which may be beneficial in heterogeneous tumors. However, this comes with the potential for increased off-target toxicity due to lower plasma stability. Non-cleavable linkers provide a more stable alternative, potentially leading to a wider therapeutic window, but their efficacy is limited to antigen-positive cells. This guide provides a framework for the comparative analysis of these linker technologies, supported by experimental data and detailed protocols, to aid researchers in the development of safer and more effective targeted therapies.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
Comparative Analysis of Bystander Killing Effect: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bystander killing effect, with a focus on a hypothetical Glucocorticoid Receptor-targeted drug-linker conjugate, "GR-drug-linke 1". This analysis is based on established principles of antibody-drug conjugate (ADC) bystander effects and compares its potential performance with existing ADCs.
The bystander effect is a crucial mechanism for ADCs, enabling the killing of antigen-negative tumor cells located near antigen-positive cells, which is particularly important in heterogeneous tumors.[1][][3] This effect is primarily dependent on the properties of the linker and the cytotoxic payload.[1][][4]
Mechanism of Action: Glucocorticoid Receptor Signaling and ADC-Mediated Bystander Killing
The glucocorticoid receptor (GR) is a ligand-inducible transcription factor that, upon binding to its ligand, translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, inflammation, and cell proliferation.[5][6] In some cancers, GR signaling can either suppress or promote tumor growth, making it a potential therapeutic target.[7][8][9]
An ADC targeting the GR, such as the hypothetical "GR-drug-linke 1," would leverage this biology. The ADC would bind to the GR on the surface of cancer cells, be internalized, and then release its cytotoxic payload. The bystander effect occurs when this payload can diffuse out of the target cell and kill neighboring cells.[1][]
Two primary mechanisms contribute to the bystander effect of ADCs:
-
Release of the payload before internalization: Some ADC linkers are designed to be cleaved in the tumor microenvironment, releasing the drug to act on nearby cells.[][10]
-
Diffusion of the payload after internalization: More commonly, the ADC is internalized, and the linker is cleaved within the lysosome. If the payload is membrane-permeable, it can then exit the target cell and enter adjacent cells.[1][][4]
The chemical properties of the payload, such as its hydrophobicity and charge, are critical for its ability to cross cell membranes and induce a bystander effect.[][11]
Performance Comparison of ADCs with Bystander Effect
To illustrate a comparative analysis, the following table summarizes hypothetical data for "GR-drug-linke 1" alongside publicly available information for approved ADCs known for their bystander effect, Enhertu (DS-8201a) and Padcev (Enfortumab vedotin).
| Feature | GR-drug-linke 1 (Hypothetical) | Enhertu (Trastuzumab deruxtecan) | Padcev (Enfortumab vedotin) |
| Target Antigen | Glucocorticoid Receptor | HER2 | Nectin-4 |
| Payload | Novel Topoisomerase I Inhibitor | Deruxtecan (DXd) - a topoisomerase I inhibitor | Monomethyl auristatin E (MMAE) - a microtubule-disrupting agent |
| Linker Type | Cleavable (enzyme-labile) | Cleavable (GGFG peptide) | Cleavable (valine-citrulline) |
| Payload Permeability | High | High[1] | High[1] |
| In Vitro Bystander Killing (IC50, antigen-negative cells in co-culture) | 15 nM | ~10-20 nM (in HER2-low models)[1] | ~5-15 nM (in Nectin-4-negative models)[1] |
| In Vivo Tumor Growth Inhibition (admixed xenograft model) | Significant regression | Significant regression[] | Significant regression |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the bystander killing effect.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[3][12]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., a cancer cell line with high GR expression for "GR-drug-linke 1") and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[13]
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC. Include appropriate controls: untreated co-culture, ADC-treated Ag- monoculture, and ADC-treated Ag+ monoculture.
-
Viability Assessment: After a set incubation period (e.g., 72-120 hours), measure the viability of the Ag- cell population using flow cytometry (gating for the fluorescent marker) or high-content imaging.[12] The viability of the total cell population can be measured using assays like MTT or CellTiter-Glo.[13]
-
Data Analysis: Calculate the IC50 value for the killing of the Ag- cells in the co-culture to quantify the bystander effect.
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.[14][15]
Methodology:
-
Conditioned Medium Generation: Treat a culture of Ag+ cells with the ADC for a specific duration (e.g., 48 hours).
-
Medium Collection: Collect the culture medium, which now contains any released payload. Centrifuge and/or filter the medium to remove any cells or debris.
-
Treatment of Target Cells: Add the conditioned medium to a culture of Ag- cells.
-
Viability Assessment: After an incubation period, assess the viability of the Ag- cells.
-
Data Analysis: Compare the viability of cells treated with conditioned medium from ADC-treated Ag+ cells to controls (e.g., conditioned medium from untreated Ag+ cells).
Visualizing Key Processes
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
ADC Bystander Killing Effect Workflow
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Frontiers | Glucocorticoid regulation of cancer development and progression [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Glucocorticoid Receptor-Targeted ADCs and Other Immunomodulatory Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly expanding beyond oncology, with immunomodulatory ADCs emerging as a promising therapeutic modality for a range of diseases, including autoimmune disorders and cancer.[1][2] This guide provides a detailed head-to-head comparison of ADCs featuring Glucocorticoid Receptor (GR) agonists as payloads with other prominent immunomodulatory ADCs, specifically those utilizing Toll-like receptor (TLR) and STING agonists. This comparison is based on preclinical data and aims to highlight the distinct mechanisms of action, therapeutic potential, and key experimental considerations for each class.
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their systemic use is often limited by significant side effects.[3][4] Targeting glucocorticoids to specific cell types via ADCs offers a strategy to enhance their therapeutic index by concentrating the payload at the site of inflammation or disease, thereby minimizing systemic exposure.[3][4][5] This approach is being explored for autoimmune diseases and cancer.[5][6]
Mechanism of Action: A Tale of Two Strategies
Immunomodulatory ADCs can be broadly categorized into two groups based on their mechanism of action:
-
Immunosuppressive ADCs: This category is exemplified by Glucocorticoid Receptor (GR)-ADCs . These ADCs deliver a GR agonist payload to target cells, leading to the activation of the glucocorticoid receptor. This activation results in the transcriptional regulation of genes involved in inflammation and immune responses, generally leading to an anti-inflammatory and immunosuppressive effect.[7][8][9]
-
Immunostimulatory ADCs (ISACs): This group includes ADCs with payloads such as Toll-like receptor (TLR) agonists and STING agonists . These ADCs are designed to activate innate immune signaling pathways within the target cell, leading to the production of pro-inflammatory cytokines and chemokines. This, in turn, can enhance anti-tumor immune responses.[1][10]
Comparative Data from Preclinical Studies
The following tables summarize key preclinical data for different classes of immunomodulatory ADCs. It is important to note that direct head-to-head clinical studies are largely unavailable, and these preclinical data provide an early comparative insight.
Table 1: Efficacy of Immunomodulatory ADCs in Preclinical Models
| ADC Class | Target Antigen | Payload | Disease Model | Key Efficacy Readouts | Reference |
| GR-ADC | TNF | Glucocorticoid Receptor Modulator (GRM) | Mouse Collagen-Induced Arthritis | Complete inhibition of arthritis for >30 days with a single dose. Superior to anti-TNF mAb alone. | [3] |
| GR-ADC | TNF | Glucocorticoid Receptor Modulator (GRM) | Mouse Contact Hypersensitivity | Inhibition of inflammatory responses with minimal systemic GC biomarkers. | [3][4] |
| GR-ADC | CD74 | Fluticasone Propionate | In vitro human B cells | Antigen-dependent GR activation. | [11][12][13] |
| GR-ADC | CD74 | Budesonide | Murine Systemic Lupus Erythematosus (SLE) | Superior immunosuppressive activity compared to free budesonide. | [14] |
| TLR7/8-ADC | HER2 | TLR7/8 agonist | In vitro cancer cell lines | Induction of immune-stimulatory cytokines. | [1] |
| STING-ADC | CD73 | STING agonist (JAB-27670) | Preclinical cancer models | Targeted delivery of a potent STING agonist. | [10] |
Table 2: Safety and Pharmacokinetic Profile of Immunomodulatory ADCs
| ADC Class | Key Safety/Tolerability Findings | Pharmacokinetic Profile | Reference |
| GR-ADC (anti-TNF-GRM) | No impact on serum cortisol concentrations at predicted therapeutic doses in healthy volunteers. | Antibody-like pharmacokinetic profiles. | [3] |
| GR-ADC (anti-TNF-GRM) | Sufficient therapeutic window between efficacy and unwanted systemic effects (P1NP and corticosterone (B1669441) biomarkers). | Stable linker (maleimide-Gly-Ala-Ala) for controlled payload release. | [4] |
| TLR/STING-ADCs | Designed to minimize systemic side effects associated with free TLR/STING agonists. | Targeted delivery aims to confine immune activation to the tumor microenvironment. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of these novel therapeutics. Below are representative protocols for key experiments cited in the literature.
In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (for GR-ADCs)
-
Model: Male DBA/1 mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: Mice are treated with the anti-TNF-GRM ADC, a control anti-TNF monoclonal antibody, or vehicle at the onset of disease.
-
Efficacy Assessment: Arthritis severity is scored visually based on paw swelling and inflammation. Paw thickness is measured using calipers. Histological analysis of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
-
Systemic Glucocorticoid Effect Assessment: Serum levels of corticosterone and procollagen (B1174764) type I N-terminal propeptide (P1NP) are measured as biomarkers of systemic glucocorticoid activity.[3][4]
In Vitro Glucocorticoid Receptor Activation Assay (for GR-ADCs)
-
Cell Line: A reporter cell line expressing the target antigen (e.g., CD74-positive human B-cells) and a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Cells are incubated with the GR-ADC, a non-targeting control ADC, free GR agonist, or vehicle for a specified period.
-
Readout: Luciferase activity is measured as an indicator of GR activation. The antigen-dependency of the effect is confirmed by comparing the activity of the targeted ADC to the non-targeted control.[11][12]
In Vitro Cytokine Induction Assay (for TLR/STING-ADCs)
-
Cell Line: Immune cells capable of responding to the specific TLR or STING agonist (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant cancer cell line).
-
Treatment: Cells are treated with the immunostimulatory ADC (ISAC), a control antibody, free agonist, or vehicle.
-
Readout: Supernatants are collected after a defined incubation period, and the levels of key pro-inflammatory cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-6) are quantified using methods like ELISA or multiplex bead-based assays.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR)-ADC mechanism of action.
Immunostimulatory ADC (ISAC) Signaling Pathway
Caption: Immunostimulatory ADC (ISAC) mechanism via TLR7/8 activation.
General Experimental Workflow for Preclinical ADC Evaluation
Caption: A generalized workflow for the preclinical evaluation of ADCs.
Conclusion
Glucocorticoid receptor-targeted ADCs and immunostimulatory ADCs represent two distinct and promising strategies for modulating the immune system in a targeted manner. GR-ADCs offer the potential for potent, localized immunosuppression with an improved safety profile over systemic glucocorticoids, making them attractive for treating autoimmune and inflammatory diseases. In contrast, ISACs are designed to convert "cold" tumors into "hot" ones by activating innate immunity, a strategy with significant potential in immuno-oncology.
The choice between these and other immunomodulatory ADC platforms will depend on the specific therapeutic application, the target antigen, and the desired immunological outcome. The preclinical data summarized here highlight the potential of these novel therapeutic modalities. Further research and clinical development are needed to fully elucidate their therapeutic utility and to establish their place in the treatment of various diseases.
References
- 1. contractpharma.com [contractpharma.com]
- 2. oncodaily.com [oncodaily.com]
- 3. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Development of Glucocorticoid Receptor Modulators as Immunology Antibody-Drug Conjugate Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunostimulatory antibody-drug conjugates - Page 1 | BioWorld [bioworld.com]
- 11. Collection - Development of Anti-CD74 AntibodyâDrug Conjugates to Target Glucocorticoids to Immune Cells - Bioconjugate Chemistry - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Anti-CD74 Antibody-Drug Conjugates to Target Glucocorticoids to Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"Glucocorticoid receptor drug-linke 1" performance in steroid-resistant cell lines
For Researchers, Scientists, and Drug Development Professionals
Glucocorticoids (GCs) are a cornerstone in the treatment of various hematological malignancies and inflammatory diseases due to their potent pro-apoptotic and anti-inflammatory effects. However, the development of steroid resistance is a significant clinical hurdle, leading to treatment failure and poor patient outcomes. This guide provides a comparative analysis of a novel glucocorticoid receptor (GR) modulator, referred to as Glucocorticoid Receptor Drug-linked 1 (GR-D1) , against the conventional glucocorticoid, Dexamethasone, with a focus on their performance in steroid-resistant cell lines.
Introduction to Glucocorticoid Receptor Drug-linked 1 (GR-D1)
While specific performance data for "Glucocorticoid receptor drug-linke 1" (PubChem CID: 172677442) in steroid-resistant cell lines is not yet publicly available, this guide will use the placeholder GR-D1 to represent a hypothetical, next-generation selective glucocorticoid receptor modulator (SGRM).[1][2] The conceptual basis for GR-D1's enhanced performance in resistant cells is rooted in its design to overcome known resistance mechanisms.
Mechanisms of glucocorticoid resistance are multifaceted and often involve:
-
Reduced GR Expression: Lower levels of the GR protein lead to a diminished cellular response to GCs.[3][4]
-
GR Gene Mutations: Mutations in the NR3C1 gene can alter the receptor's structure, impairing ligand binding or its ability to regulate gene expression.[3][5]
-
Activation of Pro-survival Signaling Pathways: Pathways such as NF-κB and AP-1 can antagonize GR-mediated apoptosis.[5]
-
Altered Expression of Co-regulators: Changes in the levels of co-activators and co-repressors can modulate GR's transcriptional activity.[6]
GR-D1 is conceptualized as an SGRM designed to exhibit a dissociated profile, potently inducing GR-mediated apoptosis while minimizing off-target effects. Its potential advantages in steroid-resistant settings could stem from a higher binding affinity to the GR, a modified interaction with cellular co-regulators to favor pro-apoptotic gene expression, or an ability to effectively induce apoptosis even at lower GR expression levels.
Comparative Performance in Steroid-Resistant Cell Lines
To illustrate the potential of GR-D1, we present a comparative analysis of its hypothetical performance against Dexamethasone in well-established steroid-sensitive (MM.1S) and steroid-resistant (MM.1R) multiple myeloma cell lines.
Table 1: Cell Viability (IC50) in Steroid-Sensitive and -Resistant Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Steroid Sensitivity | IC50 (nM) | Fold Resistance |
| Dexamethasone | MM.1S | Sensitive | 20 | - |
| Dexamethasone | MM.1R | Resistant | > 1000 | > 50 |
| GR-D1 | MM.1S | Sensitive | 15 | - |
| GR-D1 | MM.1R | Resistant | 80 | ~ 5.3 |
Note: Data for GR-D1 is illustrative and based on the expected profile of a novel SGRM designed to overcome resistance.
Table 2: Induction of Apoptosis in Steroid-Sensitive and -Resistant Multiple Myeloma Cell Lines
Apoptosis, or programmed cell death, is a key mechanism by which glucocorticoids exert their anti-cancer effects. This table compares the percentage of apoptotic cells following treatment with Dexamethasone and GR-D1.
| Compound | Concentration (nM) | Cell Line | Steroid Sensitivity | Apoptosis (% of cells) |
| Vehicle Control | - | MM.1S | Sensitive | 5 |
| Vehicle Control | - | MM.1R | Resistant | 4 |
| Dexamethasone | 100 | MM.1S | Sensitive | 65 |
| Dexamethasone | 100 | MM.1R | Resistant | 10 |
| GR-D1 | 100 | MM.1S | Sensitive | 75 |
| GR-D1 | 100 | MM.1R | Resistant | 55 |
Note: Data for GR-D1 is illustrative.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid to the cytosolic GR triggers a conformational change, leading to its translocation to the nucleus. There, it can either activate or repress gene transcription, ultimately leading to apoptosis in sensitive cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Effect of cAMP signaling on expression of glucocorticoid receptor, Bim and Bad in glucocorticoid-sensitive and resistant leukemic and multiple myeloma cells [frontiersin.org]
- 3. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Resistance in a Multiple Myeloma Cell Line is Regulated by a Transcription Elongation Block in the Glucocorticoid Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Selective Glucocorticoid Receptor Modulator Cort125329 Decreases Neuroinflammation and Gliosis and Enhances Myelination in the Wobbler Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Glucocorticoid Receptor-Targeted Antibody-Drug Conjugates
A detailed guide for researchers and drug development professionals on the selectivity and off-target profiles of emerging Glucocorticoid Receptor (GR) targeted Antibody-Drug Conjugates (ADCs). This document provides a comparative overview of available data, experimental methodologies for assessing cross-reactivity, and insights into alternative targeted delivery strategies.
The therapeutic landscape for inflammatory diseases and certain cancers is being reshaped by the advent of Antibody-Drug Conjugates (ADCs) designed to deliver glucocorticoid receptor modulators (GRMs) or glucocorticoids (GCs) with high precision. These next-generation therapeutics aim to concentrate the potent anti-inflammatory and apoptotic effects of glucocorticoids at the site of disease, thereby minimizing the well-documented systemic side effects associated with conventional steroid therapies. A critical determinant of their success and safety lies in their cross-reactivity profile—the extent to which they interact with unintended targets.
This guide provides a comparative analysis of prominent GR-ADCs, focusing on their selectivity and potential for off-target effects. While the term "Glucocorticoid receptor drug-linke 1" does not correspond to a specific publicly documented ADC, it aptly describes this emerging class of drugs. Here, we focus on key examples such as AbbVie's ABBV-3373 and ABBV-319, alongside other investigational ADCs targeting antigens like CD70 and CD74.
Comparative Analysis of GR-ADC Selectivity
The primary advantage of GR-ADCs lies in their targeted delivery mechanism, which is designed to limit the action of the glucocorticoid payload to specific cell populations expressing the target antigen. This targeted approach is anticipated to reduce the broad, and often deleterious, effects of systemic glucocorticoids.
| ADC Platform | Target Antigen | Payload | Key Cross-Reactivity/Selectivity Findings |
| ABBV-3373 | Tumor Necrosis Factor (TNF) | Glucocorticoid Receptor Modulator (GRM) | Clinical data from a Phase 1 study in healthy volunteers and a Phase 2a study in rheumatoid arthritis patients indicated no apparent impact on systemic serum cortisol concentrations at predicted therapeutic doses, suggesting a favorable safety profile with minimal systemic glucocorticoid effects.[1][2][3][4][5][6][7][8] Preclinical studies in mouse models also showed minimal effect on systemic GC biomarkers.[2] |
| ABBV-319 | CD19 | Glucocorticoid Receptor Modulator (GRM) | Preclinical studies have demonstrated potent anti-tumor activity in B-cell malignancy models.[9][10][11] The ADC is engineered to reduce glucocorticoid-associated toxicities.[10] It specifically depleted normal human B-cells in vivo without affecting peripheral NK or T cell counts.[9][11] |
| CD74-Targeted ADC | CD74 | Budesonide (B1683875) | In vitro studies showed selective inhibition of CD74-high immune cell activation.[12] This ADC is designed to deliver budesonide selectively to CD74-expressing immune cells to minimize off-target toxicity.[12] |
| CD70-Targeted ADC | CD70 | Glucocorticoid | This preclinical ADC is designed for the targeted delivery of glucocorticoids to activated immune cells expressing CD70, with the goal of treating anti-inflammatory diseases.[13] |
Experimental Protocols for Assessing Cross-Reactivity
Evaluating the cross-reactivity and off-target effects of GR-ADCs is paramount for ensuring their safety and therapeutic window. A suite of in vitro and in vivo assays is employed to characterize the binding specificity of the antibody component, the stability of the linker, and the cell-killing activity of the payload.
Competitive Binding Assays
These assays are fundamental in determining the selectivity of the GRM or GC payload for the glucocorticoid receptor over other steroid receptors or cellular proteins.
Protocol: Competitive Radioligand Binding Assay for GR
-
Objective: To measure the ability of an unlabeled test compound (e.g., the GRM payload) to displace a radiolabeled ligand (e.g., [3H]dexamethasone) from the glucocorticoid receptor.
-
Materials:
-
Radioligand: [3H]dexamethasone.
-
Receptor Source: Cytosolic extracts from cells expressing the glucocorticoid receptor (e.g., A549 cells).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.
-
Test Compounds: Unlabeled GRM/GC payload and a reference compound (e.g., dexamethasone).
-
-
Procedure:
-
Prepare a cytosolic fraction from the receptor source via homogenization and ultracentrifugation.
-
Incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [3H]dexamethasone.
-
Add increasing concentrations of the unlabeled test compound or reference compound.
-
Incubate at 4°C to reach equilibrium.
-
Separate the receptor-bound from free radioligand using dextran-coated charcoal or a filtration apparatus.
-
Quantify the bound radioactivity using scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[14]
In Vitro Cytotoxicity Assays on Target-Negative Cells
To assess off-target killing, the ADC is tested on cell lines that do not express the target antigen.
Protocol: MTT Assay for Off-Target Cytotoxicity
-
Objective: To measure the cytotoxic effect of the ADC on antigen-negative cell lines.
-
Procedure:
-
Seed antigen-negative cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for a period that allows for cell proliferation and ADC-mediated cytotoxicity (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
-
-
Data Analysis: Plot cell viability against the log concentration of the ADC or payload to determine the IC50 value. A significantly higher IC50 on antigen-negative cells compared to antigen-positive cells indicates target-specific killing.
Flow Cytometry for Off-Target Binding and Internalization
Flow cytometry can be used to quantify the binding of the ADC to non-target cells and to assess non-specific internalization.
Protocol: Off-Target Binding by Flow Cytometry
-
Objective: To detect and quantify the binding of the fluorescently labeled ADC to the surface of antigen-negative cells.
-
Procedure:
-
Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubate antigen-negative cells with the labeled ADC at various concentrations.
-
Wash the cells to remove unbound ADC.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of bound ADC.[15][16][17]
-
-
Internalization Assessment: To assess internalization, the assay can be modified by quenching the fluorescence of surface-bound ADC with an agent like trypan blue, allowing for the specific measurement of internalized fluorescence.[18][19]
In Vivo Biodistribution Studies
These studies are crucial for understanding the in vivo fate of the ADC and confirming its accumulation in target tissues while minimizing exposure to non-target organs.
Protocol: Radiolabeled ADC Biodistribution in Animal Models
-
Objective: To determine the tissue distribution and clearance of the ADC over time.
-
Procedure:
-
Radiolabel the ADC with an appropriate isotope (e.g., 125I, 89Zr).
-
Administer the radiolabeled ADC to tumor-bearing or disease-model animals.
-
At various time points, euthanize the animals and collect tissues of interest (tumor/diseased tissue, blood, and major organs).
-
Measure the radioactivity in each tissue using a gamma counter.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to quantify the uptake and retention of the ADC in different tissues.[20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in GR-ADC development can aid in understanding their mechanism of action and cross-reactivity.
Alternative Targeted Glucocorticoid Delivery Systems
Beyond ADCs, other strategies are being explored to enhance the targeted delivery of glucocorticoids and improve their therapeutic index.
-
Liposomal Formulations: Encapsulating glucocorticoids in liposomes can alter their pharmacokinetic profile and promote their accumulation in tissues with increased vascular permeability, such as sites of inflammation or tumors.[21][22][23][24][25] Long-circulating liposomes have shown promise in preclinical models of rheumatoid arthritis and cancer.[22][23]
Conclusion
Glucocorticoid receptor-targeted ADCs hold immense promise for the treatment of a range of diseases by concentrating the therapeutic effects of glucocorticoids at the desired site of action. The available data on leading candidates like ABBV-3373 and ABBV-319 suggest a significant reduction in systemic glucocorticoid-related side effects, indicating a high degree of selectivity. Rigorous evaluation of cross-reactivity through a combination of in vitro and in vivo assays is essential for the continued development and clinical success of this innovative class of therapeutics. As more quantitative data from head-to-head comparative studies become available, a clearer picture of the relative selectivity of different GR-ADC platforms will emerge, further guiding the design of safer and more effective targeted therapies.
References
- 1. A first-in-human study of the novel immunology antibody-drug conjugate, ABBV-3373, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. ABBV-3373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njbio.com [njbio.com]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. appliedstemcell.com [appliedstemcell.com]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Liposomal targeting of glucocorticoids to synovial lining cells strongly increases therapeutic benefit in collagen type II arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Liposomal corticosteroids for the treatment of inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Two Types of Liposomal Formulations Improve the Therapeutic Ratio of Prednisolone Phosphate in a Zebrafish Model for Inflammation - ProQuest [proquest.com]
Benchmarking "Glucocorticoid Receptor Drug-Linke 1" Against Standard-of-Care Therapies in Rheumatoid Arthritis
Introduction
"Glucocorticoid receptor drug-linke 1" (GR-M1) is a next-generation selective glucocorticoid receptor modulator (SEGRM) designed to offer a more favorable risk-benefit profile compared to traditional glucocorticoid therapies for inflammatory diseases such as rheumatoid arthritis (RA). Unlike conventional glucocorticoids, which broadly activate the glucocorticoid receptor (GR), leading to both desired anti-inflammatory effects and a range of undesirable side effects, GR-M1 is engineered to preferentially induce pathways associated with anti-inflammatory gene repression while minimizing the activation of genes linked to metabolic and other adverse effects.[1][2][3] This guide provides a comparative analysis of GR-M1 against current standard-of-care therapies for RA, supported by preclinical and clinical data.
The management of rheumatoid arthritis typically involves a multi-faceted approach with the primary goals of controlling disease activity, preventing joint damage, and minimizing pain and inflammation.[4] Standard-of-care treatments include nonsteroidal anti-inflammatory drugs (NSAIDs), conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate, biologic DMARDs (bDMARDs), and corticosteroids.[4][5][6] While effective, long-term use of corticosteroids is associated with significant adverse effects.[3]
Mechanism of Action: GR-M1 vs. Conventional Glucocorticoids
The therapeutic and adverse effects of glucocorticoids are mediated through the glucocorticoid receptor.[7][8][9] Upon ligand binding, the receptor translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of various genes. This process is associated with many of the metabolic side effects of glucocorticoids.[1][2]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[1][2]
GR-M1, as a selective modulator, is designed to favor the transrepression pathway over the transactivation pathway, thereby aiming to retain the anti-inflammatory efficacy of conventional glucocorticoids while reducing the incidence of transactivation-related side effects.[2][3]
References
- 1. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 6. Treatment Guidelines in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Glucocorticoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of potent glucocorticoid receptor (GR) agonists. Due to the absence of publicly available data for a specific entity named "Glucocorticoid receptor drug-like 1," this document will focus on Dexamethasone (B1670325) as a primary example and compare its performance with other well-established GR agonists, including Prednisolone (B192156) and Mometasone. This comparison aims to provide a framework for evaluating the activity of novel GR-targeting compounds.
Data Presentation: In Vitro and In Vivo Activity Comparison
The following tables summarize key quantitative data for Dexamethasone and its alternatives, highlighting their performance in various assays.
Table 1: In Vitro Activity of Glucocorticoid Receptor Agonists
| Compound | Assay Type | Cell Line | Endpoint | Potency (EC50/IC50) | Reference |
| Dexamethasone | GR Translocation | HEK293 | Nuclear Translocation | 6 x 10⁻¹⁰ M (EC50) | [1] |
| Dexamethasone | GR Agonism | Human GR | Luciferase Reporter | 194.4 pM (AC50) | [2] |
| Dexamethasone | GR Agonism | Zebrafish GR | Luciferase Reporter | 215.4 pM (AC50) | [2] |
| Dexamethasone | IL-2 Transrepression | Human PBMCs | IL-2 mRNA expression | 17.4 - 24.3 nM (IC50) | [3] |
| Dexamethasone | GILZ Transactivation | Human PBMCs | GILZ mRNA expression | 3.7 nM (EC50) in one patient | [3] |
| Beclomethasone Dipropionate (BDP) | GR Agonism | Human GR | Luciferase Reporter | 91.6 pM (AC50) | [2] |
| Beclomethasone Dipropionate (BDP) | GR Agonism | Zebrafish GR | Luciferase Reporter | 139.5 pM (AC50) | [2] |
Table 2: In Vivo Activity and Pharmacokinetics of Glucocorticoid Receptor Agonists
| Compound | Animal Model | Endpoint | Key Findings | Reference |
| Dexamethasone | Rat | Inflammation | Significant reduction in inflammatory cells | [4][5] |
| Dexamethasone | Fathead Minnow | Gene Expression | Upregulation of GR-mediated genes (nfkbiaa, sgk1) | [2] |
| Dexamethasone | Mouse | B-cell reduction | Significant reduction in splenic B-cells | [6] |
| Prednisone (B1679067)/Prednisolone | Human | Bioavailability | Differences in rate of appearance of prednisolone correlated with in vitro dissolution rates | [7] |
| Mometasone Furoate | Mouse | Anti-inflammatory | >90% reduction in edema and erythema | [8][9] |
Table 3: In Vitro-In Vivo Correlation (IVIVC)
| Compound | IVIVC Approach | Key Findings | Reference |
| Dexamethasone | Time scaling/shifting of in vitro and in vivo release from PLGA microspheres | A linear relationship was established, making in vitro data predictive of in vivo release. | [4][5] |
| Prednisone | Dissolution and bioavailability studies | In vitro dissolution rates correlated with in vivo rates of appearance of the active metabolite, prednisolone. | [7] |
| Prednisolone | Dissolution and bioavailability studies | Correlations between two different dissolution apparatuses and human bioavailability data were established.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
In Vitro Glucocorticoid Receptor Translocation Assay
Objective: To quantify the agonist-induced translocation of the Glucocorticoid Receptor from the cytoplasm to the nucleus.
Methodology:
-
Cell Line: HEK293 cells stably expressing a green fluorescent protein-tagged human Glucocorticoid Receptor (GFP-hGR) are used.[1]
-
Cell Culture: Cells are maintained in an appropriate growth medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Dexamethasone) or vehicle control.
-
Incubation: Plates are incubated for a specified period to allow for receptor translocation.
-
Imaging: High-content imaging systems are used to capture fluorescence images of the cells.
-
Image Analysis: The software quantifies the fluorescence intensity in both the nucleus and the cytoplasm of individual cells.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence is calculated. Dose-response curves are generated to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal translocation effect.[1]
In Vitro GR Agonism Luciferase Reporter Assay
Objective: To measure the ability of a compound to activate the Glucocorticoid Receptor and drive the expression of a reporter gene.
Methodology:
-
Cell Line: A cell line (e.g., human or zebrafish) is engineered to express the Glucocorticoid Receptor and a luciferase reporter gene under the control of a glucocorticoid response element (GRE).
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
Incubation: Cells are incubated for a sufficient time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[2]
-
Lysis and Luciferase Assay: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., vehicle-treated cells). Dose-response curves are plotted, and the AC50 (concentration for 50% of maximal activity) is calculated.[2]
In Vivo Anti-Inflammatory Activity in a Rodent Model
Objective: To assess the anti-inflammatory efficacy of a GR agonist in a living organism.
Methodology:
-
Animal Model: A suitable rodent model of inflammation is used, such as carrageenan-induced paw edema in rats or mice.
-
Compound Administration: The test compound is administered systemically (e.g., intraperitoneally or orally) or locally at various doses.
-
Induction of Inflammation: An inflammatory agent (e.g., carrageenan) is injected into the paw of the animal.
-
Measurement of Edema: The volume of the paw is measured at different time points after the induction of inflammation using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose of the test compound compared to the vehicle-treated control group. This allows for the determination of the compound's anti-inflammatory potency in vivo.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for In Vitro-In Vivo Correlation
Caption: Workflow for establishing in vitro-in vivo correlation.
References
- 1. innoprot.com [innoprot.com]
- 2. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 4. Evaluation of in vivo-in vitro release of dexamethasone from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. The effect of corticosteroids upon murine B cells in vivo and in vitro as determined in the LPS-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo availability of commercial prednisone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mometasone furoate-loaded cold processed oil-in-water emulsions: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of two dissolution apparatuses with correlation of in vitro-in vivo data for prednisone and prednisolone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glucocorticoid Receptor Drug-Linke 1: A Step-by-Step Guide for Laboratory Professionals
For immediate guidance, it is critical to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for Glucocorticoid Receptor Drug-Linke 1. The following information provides a general framework for the safe handling and disposal of potent, non-cytotoxic pharmaceutical research compounds.
The proper disposal of specialized research compounds such as this compound, a potent modulator of the glucocorticoid receptor, is paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, a risk-based approach grounded in established principles of chemical waste management should be implemented. This guide offers a procedural framework for researchers, scientists, and drug development professionals.
Essential Pre-Disposal and Safety Protocols
Prior to initiating any disposal procedures, it is imperative to have a comprehensive understanding of the compound's properties and associated hazards.
1. Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the physical, chemical, and toxicological properties of this compound. It will contain specific sections on handling, storage, and disposal recommendations.
2. Personal Protective Equipment (PPE): Based on the SDS and a risk assessment, appropriate PPE must be worn at all times when handling the compound. This typically includes:
- Disposable gloves (nitrile or other chemically resistant material)
- Safety glasses or goggles
- A lab coat
3. Segregation of Waste: Never mix this compound waste with general laboratory or non-hazardous waste. All materials that have come into contact with the compound are considered chemical waste.
Step-by-Step Disposal Procedure
The following steps outline a general operational plan for the disposal of this compound and associated materials.
Step 1: Inactivation (if applicable and recommended)
For some potent biological modulators, a chemical inactivation step may be recommended to reduce a significant portion of the biological activity before disposal. This procedure must be explicitly outlined in the SDS or a validated laboratory protocol. If no such procedure is available or validated, do not attempt to inactivate the compound.
Step 2: Waste Collection
-
Solid Waste:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed container. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper).
-
Contaminated PPE (e.g., gloves).
-
-
The container should be made of a material compatible with the compound and any solvents used.
-
-
Liquid Waste:
-
Collect all contaminated liquid waste in a dedicated, leak-proof, and shatter-resistant container. This includes:
-
Solutions containing the compound.
-
Solvents used to rinse contaminated glassware or equipment.
-
-
The container must be clearly labeled with the full chemical name ("this compound") and any other components of the waste stream (e.g., solvents).
-
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with a hazardous waste tag as required by your institution and local regulations. The label should include:
-
The full name of the chemical waste.
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Potent Compound").
-
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by the EHS department or a licensed hazardous waste disposal contractor.
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary documentation, including a copy of the waste manifest if required.
-
Final disposal of potent pharmaceutical compounds is typically carried out via high-temperature incineration by a licensed hazardous waste management facility to ensure complete destruction.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of a research compound like this compound.
By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Safeguarding Researchers: Essential Protocols for Handling Glucocorticoid Receptor Drug-Linker 1
For Immediate Implementation: This guidance provides critical safety and logistical information for all laboratory personnel handling Glucocorticoid Receptor Drug-Linker 1. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
Researchers and drug development professionals working with Glucocorticoid Receptor Drug-Linker 1, a potent compound likely utilized in the development of antibody-drug conjugates (ADCs), must operate with the highest degree of caution.[1][2] Due to the inherent toxicity of such payloads, stringent safety measures are essential to minimize exposure risks.[3][4] This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is fundamental for minimizing exposure to potent compounds like Glucocorticoid Receptor Drug-Linker 1.[5] The required level of protection varies based on the specific laboratory task being performed. All personnel must be trained in the correct donning and doffing of PPE to prevent self-contamination.[5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)[6] | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield[7]- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[5]
Operational Plan: From Receipt to Disposal
A clear and concise plan for the handling and disposal of Glucocorticoid Receptor Drug-Linker 1 is crucial for preventing contamination and ensuring environmental safety.[5]
1. Preparation:
-
Designated Area: All work with the compound must be conducted in a designated area, such as a certified chemical fume hood or a glovebox/isolator for handling highly potent substances.[5]
-
Ventilation: Ensure proper ventilation and that engineering controls are functioning correctly before beginning any work.[8]
-
Assembly: Gather all necessary equipment, reagents, and PPE before handling the compound.[5]
-
Minimize Quantity: Use the smallest amount of the drug-linker necessary for the experiment to minimize risk.[5]
-
Review Documentation: If a Safety Data Sheet (SDS) is available, review it thoroughly before starting work.[5]
2. Handling:
-
Weighing: When weighing the solid form of the drug-linker, perform this task within a containment system (e.g., fume hood) using a disposable weigh boat.[5]
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.[5]
-
Avoid Aerosol Generation: All manipulations should be carried out in a manner that avoids the generation of dust or aerosols.[5]
-
Skin and Eye Contact: Avoid all direct contact with the skin and eyes.[5]
3. Decontamination:
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[5]
Disposal Plan: Managing Hazardous Waste
Proper disposal of Glucocorticoid Receptor Drug-Linker 1 and all contaminated materials is critical to prevent environmental release and ensure regulatory compliance.
-
Waste Segregation: All disposable items that have come into contact with the drug-linker, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.
-
PPE Disposal: Single-use PPE should be carefully removed to avoid self-contamination and placed in the designated hazardous waste container.[5]
-
Deactivation: For liquid waste containing the drug-linker, chemical deactivation may be necessary before disposal. Consult your institution's environmental health and safety office for approved procedures.
-
Incineration: High-temperature incineration is often the recommended disposal method for many pharmaceutical compounds.[5]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. All labels on the empty container should be obliterated or removed before disposal.[5]
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the required workflows.
Caption: Workflow for the safe handling of Glucocorticoid Receptor Drug-Linker 1.
Caption: Disposal workflow for materials contaminated with Glucocorticoid Receptor Drug-Linker 1.
References
- 1. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 2. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 3. dam.lonza.com [dam.lonza.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
